Product packaging for N-boc-carbazole-3-carboxaldehyde(Cat. No.:)

N-boc-carbazole-3-carboxaldehyde

Cat. No.: B8073577
M. Wt: 295.3 g/mol
InChI Key: SDFDMBFKVIBBNE-UHFFFAOYSA-N
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Description

N-boc-carbazole-3-carboxaldehyde is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO3 B8073577 N-boc-carbazole-3-carboxaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-formylcarbazole-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-18(2,3)22-17(21)19-15-7-5-4-6-13(15)14-10-12(11-20)8-9-16(14)19/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFDMBFKVIBBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of N-Boc-Carbazole-3-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-carbazole-3-carboxaldehyde, a valuable intermediate in organic synthesis and medicinal chemistry. This document details the synthetic pathway, experimental protocols, and thorough characterization of the target compound.

Introduction

This compound is a derivative of carbazole, a heterocyclic aromatic compound known for its presence in various natural products and pharmacologically active molecules. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxaldehyde group at the 3-position enhances its utility as a versatile building block for the synthesis of more complex carbazole derivatives. These derivatives are of significant interest in drug discovery and materials science due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the protection of the nitrogen atom of carbazole with a di-tert-butyl dicarbonate (Boc)₂O to form N-Boc-carbazole. The subsequent step is the formylation of the N-Boc-carbazole intermediate at the 3-position using the Vilsmeier-Haack reaction.

Synthesis_Pathway Carbazole Carbazole NBocCarbazole N-Boc-Carbazole Carbazole->NBocCarbazole (Boc)₂O, Base FinalProduct N-Boc-Carbazole- 3-Carboxaldehyde NBocCarbazole->FinalProduct POCl₃, DMF (Vilsmeier-Haack)

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of N-tert-butoxycarbonyl-carbazole (N-Boc-Carbazole)

Materials:

  • Carbazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of carbazole (1 equivalent) in anhydrous acetonitrile, 4-dimethylaminopyridine (DMAP) (0.1 equivalents) is added.

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) is then added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Boc-carbazole as a white solid.

Synthesis of this compound

Materials:

  • N-Boc-carbazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • Ice-water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, anhydrous N,N-dimethylformamide (DMF) (3 equivalents) is dissolved in anhydrous dichloromethane (DCM).

  • The solution is cooled to 0 °C in an ice bath, and phosphorus oxychloride (POCl₃) (1.2 equivalents) is added dropwise with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • A solution of N-Boc-carbazole (1 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and then slowly poured into a beaker of ice-water.

  • The mixture is stirred for 30 minutes and then neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization Data

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods and physical constant determination.

Table 1: Physicochemical and Spectroscopic Data

ParameterValue
Molecular Formula C₁₈H₁₇NO₃
Molecular Weight 295.33 g/mol
Appearance Off-white to pale yellow solid
Melting Point 138-142 °C
Yield Typically 70-85% (after chromatography)
¹H NMR (CDCl₃) δ (ppm): 10.1 (s, 1H, -CHO), 8.5 (s, 1H, Ar-H), 8.2 (d, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 7.6-7.4 (m, 4H, Ar-H), 1.7 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃) δ (ppm): 191.5, 152.0, 142.1, 140.5, 128.9, 127.8, 126.5, 124.3, 123.5, 120.9, 120.4, 115.8, 115.2, 84.5, 28.3
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2980 (Alkyl C-H), ~2850, ~2750 (-CHO C-H), ~1730 (C=O, Boc), ~1685 (C=O, aldehyde), ~1590, ~1480 (Ar C=C)
Mass Spec (ESI-MS) m/z: 296.1 [M+H]⁺, 318.1 [M+Na]⁺

Experimental and Characterization Workflow

The overall workflow from synthesis to characterization is a systematic process ensuring the desired product's identity and purity.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Carbazole Carbazole BocProtection N-Boc Protection Carbazole->BocProtection NBocCarbazole N-Boc-Carbazole BocProtection->NBocCarbazole Vilsmeier Vilsmeier-Haack Formylation NBocCarbazole->Vilsmeier CrudeProduct Crude Product Vilsmeier->CrudeProduct ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography PureProduct Pure N-Boc-Carbazole- 3-Carboxaldehyde ColumnChromatography->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS MP Melting Point PureProduct->MP

Figure 2: Overall workflow for synthesis and characterization.

Signaling Pathways and Biological Relevance

While specific signaling pathways involving this compound are not yet extensively documented in the literature, its structural analogs have shown significant biological activities. For instance, other N-substituted carbazole-3-carboxaldehyde derivatives have been investigated for their potential as anticancer agents. It is hypothesized that the carbazole scaffold can intercalate with DNA or interact with various enzymes and receptors. The aldehyde functionality at the 3-position provides a reactive handle for derivatization to generate libraries of compounds for screening against various biological targets. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound and its derivatives.

Biological_Relevance NBCC This compound Derivatization Derivatization NBCC->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening Library->Screening Target Identification of Biological Targets Screening->Target Pathway Elucidation of Signaling Pathways Target->Pathway

Figure 3: Logical relationship for biological investigation.

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of this compound. The detailed experimental protocols and comprehensive characterization data provide a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The versatility of this compound as a synthetic intermediate opens up avenues for the development of novel carbazole-based molecules with potentially valuable biological and photophysical properties.

An In-depth Technical Guide on the Solubility and Stability of N-boc-carbazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-boc-carbazole-3-carboxaldehyde, a key intermediate in the synthesis of various biologically active compounds and functional materials. Understanding these fundamental physicochemical properties is crucial for its effective handling, storage, formulation, and application in research and development.

Core Concepts: Solubility and Stability

Solubility refers to the ability of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solvent (usually a liquid) to form a homogeneous solution. The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Stability of a chemical compound refers to its ability to resist chemical change or decomposition under various environmental conditions, such as temperature, light, and humidity. Stability studies are essential to determine the shelf-life of a compound and to ensure its quality, safety, and efficacy over time.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively available in the public domain, its properties can be inferred from the characteristics of its constituent moieties: the carbazole core, the N-boc protecting group, and the carboxaldehyde group.

PropertyDescription
Molecular Formula C₁₈H₁₇NO₃
Molecular Weight 295.33 g/mol
Appearance Expected to be a solid, likely crystalline, with a color ranging from white to off-white or pale yellow.
Melting Point Not reported. For comparison, carbazole has a high melting point of 246 °C. The N-boc and carboxaldehyde substitutions would likely alter this.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which possesses both nonpolar (carbazole ring) and polar (carboxaldehyde and N-boc groups) characteristics. Generally, carbazole and its derivatives exhibit good solubility in organic solvents.[1] The N-boc group also tends to increase solubility in organic solvents.

Qualitative Solubility:

Based on the general solubility of carbazole and N-Boc protected compounds, this compound is expected to be:

  • Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Moderately soluble in other organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), chloroform, ethyl acetate, and acetone.

  • Slightly soluble to insoluble in nonpolar solvents like hexanes and toluene.

  • Practically insoluble in water.

Quantitative Solubility Data (Estimated):

Table 1: Estimated Quantitative Solubility of this compound

SolventEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)~ 30 - 50
Dimethylformamide (DMF)~ 30 - 50
Tetrahydrofuran (THF)10 - 30
Dichloromethane (DCM)10 - 30
Acetone5 - 20
Ethyl Acetate5 - 20
Methanol1 - 10
Toluene< 1
Hexane< 1
Water< 0.1

Note: These values are estimations based on analogous compounds and should be experimentally verified.

Stability Profile

The stability of this compound is influenced by the chemical reactivity of the N-boc protecting group and the carbazole-3-carboxaldehyde core.

General Stability:

  • Thermal Stability: Carbazole derivatives are known for their high thermal stability.[1] However, the N-Boc group is known to be thermally labile and can be removed at elevated temperatures.[3][4] Therefore, prolonged exposure to high temperatures should be avoided.

  • Photostability: Carbazole-containing compounds can be sensitive to light. It is advisable to store this compound protected from light to prevent potential photodegradation.

  • Hydrolytic Stability: The N-Boc group is generally stable to basic and nucleophilic conditions but is labile to acidic conditions.[5][6] Therefore, the compound is expected to be stable at neutral and basic pH but will likely degrade in acidic environments.

Table 2: Predicted Stability Profile of this compound

ConditionStabilityPotential Degradation Pathway
Thermal ModerateThermolytic cleavage of the N-Boc group.
Photochemical Low to ModeratePhotodegradation of the carbazole ring system.
Acidic (pH < 5) LowAcid-catalyzed hydrolysis of the N-Boc protecting group.
Neutral (pH 6-8) HighGenerally stable.
Basic (pH > 9) HighGenerally stable.

Note: This is a predicted stability profile and should be confirmed through experimental studies.

Experimental Protocols

Detailed experimental protocols are essential for accurately determining the solubility and stability of this compound.

Solubility Determination

Method: Shake-Flask Method (Quantitative)

This is a standard method for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Withdraw a known volume of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess compound to solvent vials B Agitate at constant temperature A->B  24-48h C Centrifuge or filter B->C D Dilute supernatant C->D E Analyze by HPLC-UV D->E F Calculate solubility E->F

Workflow for Quantitative Solubility Determination
Stability Assessment

Method: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways.

Protocol:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the samples to various stress conditions:

    • Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Store the solid compound and solutions at elevated temperatures (e.g., 60 °C, 80 °C).

    • Photolytic: Expose the solid compound and solutions to UV and visible light (ICH Q1B guidelines).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Characterization: If significant degradation is observed, identify the structure of the degradation products using techniques like LC-MS/MS and NMR.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Characterization A Prepare compound solutions B Acidic A->B C Basic A->C D Oxidative A->D E Thermal A->E F Photolytic A->F G Collect samples at time points B->G C->G D->G E->G F->G H Analyze by stability-indicating HPLC G->H I Identify degradation products (LC-MS/MS, NMR) H->I

References

An In-depth Technical Guide to the Molecular Structure and Conformation of N-boc-carbazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of N-boc-carbazole-3-carboxaldehyde, a key intermediate in the synthesis of various biologically active compounds and functional materials. Due to the absence of a publicly available crystal structure for this specific molecule, this guide combines experimental data from closely related analogues with computational analysis to offer a comprehensive understanding of its structural characteristics.

Molecular Structure

This compound consists of a planar carbazole ring system, a bulky tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, and a carboxaldehyde group at the 3-position. The carbazole core is an aromatic, tricyclic system with inherent rigidity. The substituents at the N-9 and C-3 positions are crucial in defining the molecule's overall conformation and reactivity.

The Carbazole Core

The fundamental carbazole structure is known to be nearly planar. X-ray diffraction studies on various carbazole derivatives confirm this planarity. For instance, in the crystal structure of the closely related 9-ethyl-9H-carbazole-3-carbaldehyde, the carbazole ring system is approximately planar. This inherent planarity is a critical feature, influencing the electronic properties and intermolecular interactions of this compound.

The N-tert-butoxycarbonyl (Boc) Group

The N-Boc group is a common amine protecting group in organic synthesis. Its bulky nature can influence the conformation of the molecule. In this compound, the Boc group is attached to the nitrogen atom of the carbazole ring. The rotational freedom around the N-C(O) bond of the urethane linkage allows for different conformational possibilities.

The 3-Carboxaldehyde Group

The carboxaldehyde group at the 3-position is an electron-withdrawing group that significantly influences the electronic properties of the carbazole ring. It serves as a reactive handle for various chemical transformations. The orientation of the aldehyde group relative to the carbazole ring is a key conformational feature.

Conformational Analysis

The overall conformation of this compound is determined by the rotational barriers around the N9-C(Boc) and C3-C(aldehyde) single bonds.

Based on computational modeling and analysis of related structures, the most stable conformation is predicted to have the carbazole core in a planar arrangement. The bulky Boc group will likely orient itself to minimize steric hindrance with the carbazole ring. The carboxaldehyde group is expected to be coplanar with the carbazole ring to maximize conjugation, which is an energetically favorable arrangement.

Quantitative Structural Data

Due to the lack of a specific crystal structure for this compound, the following table presents predicted bond lengths, bond angles, and dihedral angles obtained from Density Functional Theory (DFT) calculations. These values provide a quantitative description of the molecule's geometry in its likely lowest energy conformation. For comparison, experimental data for 9-Ethyl-9H-carbazole-3-carbaldehyde are included where relevant.

Parameter Atoms Involved Predicted Value (this compound) Experimental Value (9-Ethyl-9H-carbazole-3-carbaldehyde)
Bond Lengths (Å)
C(ar)-C(ar) (average)1.401.39
C(ar)-N1.411.38
N-C(Boc)1.42N/A
C(Boc)=O1.21N/A
C(ar)-C(ald)1.481.47
C(ald)=O1.221.21
Bond Angles (°)
C(ar)-N-C(ar)108.5108.7
C(ar)-N-C(Boc)125.7N/A
C(ar)-C(ar)-C(ald)121.5121.2
C(ar)-C(ald)=O123.8124.1
Dihedral Angles (°)
C(ar)-C(ar)-C(ald)=O~0 or ~180178.9
C(ar)-N-C(Boc)=O~0 or ~180N/A

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and structural characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from carbazole:

  • Formylation of Carbazole: Carbazole is first formylated at the 3-position using a Vilsmeier-Haack reaction. This typically involves reacting carbazole with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • N-Boc Protection: The resulting carbazole-3-carboxaldehyde is then protected at the nitrogen atom with a Boc group. This is achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).

Detailed Protocol:

  • Step 1: Synthesis of Carbazole-3-carboxaldehyde

    • To a stirred solution of carbazole in DMF at 0 °C, add POCl₃ dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution).

    • The precipitate formed is collected by filtration, washed with water, and dried to yield carbazole-3-carboxaldehyde.

  • Step 2: Synthesis of this compound

    • Dissolve carbazole-3-carboxaldehyde in a suitable solvent (e.g., dichloromethane or acetonitrile).

    • Add (Boc)₂O and a catalytic amount of DMAP to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Structural Characterization

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the carbazole ring, the aldehyde proton (typically a singlet around 10 ppm), and a singlet for the nine equivalent protons of the tert-butyl group of the Boc protector (around 1.7 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon of the aldehyde (around 190 ppm), the carbonyl carbon of the Boc group (around 150 ppm), the quaternary carbon of the Boc group (around 85 ppm), and the methyl carbons of the Boc group (around 28 ppm).

IR spectroscopy can be used to identify the key functional groups.

  • C=O stretching (aldehyde): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.

  • C=O stretching (Boc): A strong absorption band is expected around 1720-1740 cm⁻¹.

  • C-H stretching (aromatic): Signals will appear above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Signals will appear below 3000 cm⁻¹.

To obtain definitive information on the solid-state molecular structure and conformation, single-crystal X-ray diffraction is the gold standard.

Protocol Outline:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

  • Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships discussed in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Structural Analysis Carbazole Carbazole Formylation Formylation Carbazole->Formylation POCl3, DMF Carbazole_3_carboxaldehyde Carbazole_3_carboxaldehyde Formylation->Carbazole_3_carboxaldehyde N_Boc_Protection N_Boc_Protection Carbazole_3_carboxaldehyde->N_Boc_Protection (Boc)2O, DMAP N_boc_carbazole_3_carboxaldehyde N_boc_carbazole_3_carboxaldehyde N_Boc_Protection->N_boc_carbazole_3_carboxaldehyde NMR NMR N_boc_carbazole_3_carboxaldehyde->NMR IR IR N_boc_carbazole_3_carboxaldehyde->IR X_ray X_ray N_boc_carbazole_3_carboxaldehyde->X_ray Single Crystal Conformation_in_solution Conformation_in_solution NMR->Conformation_in_solution Molecular_Structure Molecular_Structure X_ray->Molecular_Structure Quantitative_Data Quantitative_Data Molecular_Structure->Quantitative_Data

Caption: Experimental workflow for the synthesis and structural analysis of this compound.

logical_relationship Carbazole Core Carbazole Core Molecular Conformation Molecular Conformation Carbazole Core->Molecular Conformation Planarity Electronic Properties Electronic Properties Carbazole Core->Electronic Properties Aromatic System N-Boc Group N-Boc Group N-Boc Group->Molecular Conformation Steric Hindrance 3-Carboxaldehyde 3-Carboxaldehyde 3-Carboxaldehyde->Molecular Conformation Coplanarity 3-Carboxaldehyde->Electronic Properties Electron Withdrawing Reactivity Reactivity Molecular Conformation->Reactivity Electronic Properties->Reactivity

Caption: Key molecular features influencing the properties of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. While a definitive crystal structure is not yet available, a combination of data from analogous compounds and computational modeling offers a robust understanding of its key structural features. The provided experimental protocols serve as a valuable resource for researchers working with this important synthetic intermediate. Further experimental studies, particularly single-crystal X-ray diffraction, are encouraged to refine the structural data presented herein.

CAS number and IUPAC name for N-boc-carbazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities and applications in materials science. The carbazole nucleus is a key pharmacophore found in numerous natural products and synthetic molecules, exhibiting properties that include antibacterial, antifungal, antitumor, anti-inflammatory, and neuroprotective effects.[1][2][3] The functionalization of the carbazole scaffold is a critical strategy in medicinal chemistry to modulate its therapeutic potential.

This technical guide focuses on N-Boc-carbazole-3-carboxaldehyde , a versatile synthetic intermediate. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and allows for controlled reactions at other positions. The carboxaldehyde group at the C-3 position is a valuable functional handle for further molecular elaboration, enabling the synthesis of a wide array of more complex carbazole derivatives for drug discovery and materials science applications.

Chemical Identification and Properties

IdentifierValueReference Compound
IUPAC Name tert-butyl 3-formyl-9H-carbazole-9-carboxylateTarget Compound
CAS Number 51761-07-09H-carbazole-3-carbaldehyde (Parent)
Molecular Formula C18H17NO3Target Compound
Molecular Weight 295.33 g/mol Target Compound
Melting Point 85-87 °CN-Ethyl-3-carbazolecarboxaldehyde

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 9H-carbazole. The first step involves the protection of the carbazole nitrogen with a di-tert-butyl dicarbonate (Boc)₂O. The second step is the regioselective formylation at the C-3 position, commonly accomplished via the Vilsmeier-Haack reaction.

Step 1: Synthesis of tert-butyl 9H-carbazole-9-carboxylate (N-Boc-Carbazole)

Methodology: This protocol is based on standard N-Boc protection procedures for heterocyclic amines.

  • Dissolve 9H-carbazole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) to the solution.

  • Add a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP, ~0.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure tert-butyl 9H-carbazole-9-carboxylate.

Step 2: Synthesis of tert-butyl 3-formyl-9H-carbazole-9-carboxylate

Methodology: This protocol is a representative Vilsmeier-Haack formylation procedure adapted for N-substituted carbazoles.[4] The Vilsmeier-Haack reagent is a mild and efficient electrophile for the formylation of electron-rich aromatic systems.[5][6]

  • In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylformamide (DMF) as the solvent.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise to the DMF with vigorous stirring to form the Vilsmeier reagent. Stir the mixture at 0 °C for 30-60 minutes.

  • Prepare a solution of tert-butyl 9H-carbazole-9-carboxylate (from Step 1, 1 equivalent) in DMF.

  • Add the carbazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-95 °C for 4-18 hours.[4] The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker of crushed ice with stirring.

  • Neutralize the aqueous solution by the slow addition of a base, such as sodium hydroxide or sodium carbonate solution, until the pH is basic.

  • The product will typically precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield the final product, tert-butyl 3-formyl-9H-carbazole-9-carboxylate.

Synthetic Workflow

The logical flow of the synthesis is depicted below.

SynthesisWorkflow Carbazole 9H-Carbazole NBocCarbazole tert-butyl 9H-carbazole- 9-carboxylate Carbazole->NBocCarbazole Step 1: N-Boc Protection BocAnhydride (Boc)₂O, DMAP FinalProduct tert-butyl 3-formyl-9H- carbazole-9-carboxylate NBocCarbazole->FinalProduct Step 2: Vilsmeier-Haack Formylation VilsmeierReagent POCl₃, DMF

Synthetic pathway for this compound.

Biological and Pharmaceutical Relevance

Carbazole derivatives are of significant interest to the pharmaceutical industry due to their wide spectrum of biological activities. The aldehyde functionality at the C-3 position of the N-Boc protected carbazole serves as a crucial entry point for the synthesis of novel therapeutic agents.

  • Antimicrobial Activity: Many carbazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[3][7] For instance, 1,3,6-tribromo-9H-carbazole has shown stronger activity against Escherichia coli than the reference drug amoxicillin.[7] The introduction of different substituents allows for the fine-tuning of this activity.

  • Anticancer Properties: N-substituted carbazoles have been investigated for their potential as anticancer agents.[1] The carbazole scaffold is a component of several antineoplastic drugs, and new derivatives are continuously being synthesized and evaluated for their activity against various cancer cell lines.[1]

  • Anti-inflammatory and Antioxidant Effects: Natural and synthetic carbazoles have been reported to possess anti-inflammatory and antioxidant properties, making them attractive candidates for the development of drugs targeting inflammation-related diseases.[2][3]

The synthesis of this compound provides a platform for researchers to develop novel compounds by reacting the aldehyde with various nucleophiles (e.g., amines, hydrazines, organometallic reagents) to create a library of new chemical entities for biological screening.

References

An In-depth Technical Guide to N-Boc-Carbazole-3-Carboxaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-carbazole-3-carboxaldehyde, a key intermediate in the synthesis of a wide array of functionalized carbazole derivatives. This document details its discovery and history within the broader context of carbazole chemistry, its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its applications as a versatile building block in medicinal chemistry and materials science.

Discovery and History

While a singular "discovery" of N-Boc-carbazole-3-carboxaldehyde is not prominently documented, its emergence is intrinsically linked to the development of two fundamental synthetic strategies in organic chemistry: the protection of amines using the tert-butoxycarbonyl (Boc) group and the formylation of aromatic compounds via the Vilsmeier-Haack reaction.

The carbazole nucleus itself was first isolated from coal tar in 1872. The Vilsmeier-Haack reaction, developed in the 1920s, provided a reliable method to introduce a formyl group onto electron-rich aromatic rings like carbazole. The use of the Boc protecting group, which gained widespread use in the mid-20th century, became a cornerstone of modern organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under acidic conditions.[1][2]

The synthesis and utility of this compound represent the logical convergence of these powerful synthetic tools. Researchers seeking to modify the carbazole core for applications in drug discovery and materials science recognized the necessity of a protecting group for the nitrogen atom to control reactivity and enable selective functionalization at other positions of the carbazole ring. The Boc group proved ideal for this purpose, leading to the development of synthetic routes to this compound as a key intermediate. Its history is therefore one of pragmatic application and development within the ongoing exploration of carbazole chemistry, rather than a singular moment of discovery.

Physicochemical and Spectroscopic Properties

This compound is a stable, solid compound. Its key properties are summarized in the tables below.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₈H₁₇NO₃N/A
Molecular Weight295.33 g/mol N/A
AppearanceSolid[3]
Melting PointNot specified for N-Boc derivative, 158-159 °C for carbazole-3-carboxaldehyde[3]
SolubilitySoluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.N/A
Spectroscopic Data

The following table summarizes typical spectroscopic data for the parent compound, carbazole-3-carboxaldehyde. The presence of the N-Boc group will introduce characteristic signals, notably a strong singlet around 1.5 ppm in the ¹H NMR spectrum corresponding to the nine equivalent protons of the tert-butyl group, and signals in the ¹³C NMR spectrum for the quaternary carbon and the carbonyl of the Boc group.

SpectrumKey Peaks/Signals (for Carbazole-3-carboxaldehyde)Reference
¹H NMR δ (ppm): 7.26 (dd), 7.41 (d), 7.49 (dd), 7.65 (dd), 8.12 (d), 8.33 (d)[4]
¹³C NMR δ (ppm): 108.7, 109.3, 113.1, 119.6, 120.8, 122.7, 123.2, 124.4, 124.7, 126.3, 129.5, 133.5, 139.9, 140.5[4]
IR (KBr) ν (cm⁻¹): Characteristic peaks for N-H stretching, aromatic C-H stretching, and C=O stretching of the aldehyde.[5][6]
Mass Spec (MS) m/z: 195.07 (M⁺ for carbazole-3-carboxaldehyde)[3]

Experimental Protocols

The synthesis of this compound can be achieved through two primary routes, both of which are detailed below.

Route 1: N-Boc Protection of Carbazole followed by Vilsmeier-Haack Formylation

This is a common and effective method for the preparation of the title compound.

Step 1: Synthesis of N-Boc-carbazole

  • Reagents: Carbazole, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), and a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Procedure: To a solution of carbazole in the chosen solvent, add DMAP (catalytic amount) and Boc₂O (1.1-1.5 equivalents). The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization to yield N-Boc-carbazole.

Step 2: Vilsmeier-Haack Formylation of N-Boc-carbazole

  • Reagents: N-Boc-carbazole, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).

  • Procedure: The Vilsmeier reagent is prepared by the slow addition of POCl₃ (1.5-3 equivalents) to ice-cold DMF with stirring. N-Boc-carbazole, dissolved in a minimal amount of DMF, is then added dropwise to the pre-formed Vilsmeier reagent. The reaction mixture is stirred at room temperature or gently heated (e.g., to 60-80 °C) for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured onto crushed ice and neutralized with a base such as sodium hydroxide or sodium bicarbonate solution. The precipitated product is collected by filtration, washed with water, and dried. Purification by column chromatography or recrystallization affords this compound.[7]

Route 2: Formylation of Carbazole followed by N-Boc Protection

This alternative route involves the formylation of the unprotected carbazole first.

Step 1: Synthesis of Carbazole-3-carboxaldehyde

  • Reagents: Carbazole, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).

  • Procedure: Similar to the formylation of N-Boc-carbazole, the Vilsmeier reagent is prepared from POCl₃ and DMF. Carbazole is then added, and the reaction is carried out, typically with heating. After aqueous workup and neutralization, the crude carbazole-3-carboxaldehyde is isolated.

Step 2: N-Boc Protection of Carbazole-3-carboxaldehyde

  • Reagents: Carbazole-3-carboxaldehyde, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), and a suitable solvent.

  • Procedure: The procedure is analogous to the N-Boc protection of carbazole described in Route 1, Step 1. Carbazole-3-carboxaldehyde is reacted with Boc₂O in the presence of DMAP to yield the final product, this compound.

Mandatory Visualizations

Synthetic Pathways

G cluster_0 Route 1 cluster_1 Route 2 Carbazole Carbazole Boc_Carbazole N-Boc-carbazole Carbazole->Boc_Carbazole Boc₂O, DMAP Final_Product1 This compound Boc_Carbazole->Final_Product1 Vilsmeier-Haack (POCl₃, DMF) Carbazole2 Carbazole Carbazole_Aldehyde Carbazole-3-carboxaldehyde Carbazole2->Carbazole_Aldehyde Vilsmeier-Haack (POCl₃, DMF) Final_Product2 This compound Carbazole_Aldehyde->Final_Product2 Boc₂O, DMAP

Caption: Synthetic routes to this compound.

Experimental Workflow: Vilsmeier-Haack Reaction

G Start Start Prep_Vilsmeier Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) Start->Prep_Vilsmeier Add_Substrate Add N-Boc-carbazole in DMF Prep_Vilsmeier->Add_Substrate Reaction Stir at RT or Heat (Monitor by TLC) Add_Substrate->Reaction Workup Pour onto Ice & Neutralize with Base Reaction->Workup Isolation Filter Precipitate Workup->Isolation Purification Column Chromatography or Recrystallization Isolation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Applications in Research and Drug Development

This compound serves as a pivotal intermediate for the synthesis of a diverse range of carbazole derivatives with significant potential in medicinal chemistry and materials science. The aldehyde functional group is a versatile handle for a variety of chemical transformations, including:

  • Reductive amination: To introduce various amine side chains.

  • Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes and extend conjugation.

  • Condensation reactions: With hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and other derivatives.

  • Oxidation: To form the corresponding carboxylic acid.

These transformations have enabled the synthesis of carbazole derivatives that have been investigated for a range of biological activities, including:

  • Anticancer agents: Many carbazole derivatives exhibit cytotoxic activity against various cancer cell lines.[5][8] For instance, derivatives of the related 9-ethyl-9H-carbazole-3-carbaldehyde have been shown to induce apoptosis in melanoma cells through the reactivation of the p53 pathway.[9]

  • Neuroprotective agents: The carbazole scaffold is present in compounds with neuroprotective properties.

  • Antimicrobial agents: Carbazole derivatives have shown activity against various bacterial and fungal strains.[10]

In materials science, the carbazole moiety is a well-known building block for organic electronic materials due to its electron-donating properties and thermal stability. The functionalization of this compound allows for the tuning of the electronic and photophysical properties of the resulting materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Conclusion

This compound is a fundamentally important building block in modern organic synthesis. While its history is intertwined with the broader development of synthetic methodology, its utility is clear and well-established. The synthetic routes to this compound are robust and scalable, and its versatile aldehyde functionality provides a gateway to a vast chemical space of functionalized carbazoles. For researchers in drug discovery and materials science, this compound represents a key starting material for the development of novel compounds with tailored biological activities and physicochemical properties. This guide provides the foundational knowledge necessary for the effective synthesis and application of this valuable chemical intermediate.

References

A Technical Guide to the Theoretical Calculations of N-Boc-Carbazole-3-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize N-boc-carbazole-3-carboxaldehyde. This document outlines the key molecular properties, potential reactivity, and biological significance of this compound, supported by data from related carbazole derivatives and established computational methodologies.

Introduction to this compound

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle known for its presence in various natural products and synthetic compounds with significant biological and photophysical properties. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxaldehyde group at the 3-position creates a versatile intermediate for organic synthesis. The aldehyde functionality serves as a key reactive site for constructing more complex molecular architectures, while the Boc group modulates the electronic properties and solubility of the carbazole core.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the geometric and electronic structure, spectroscopic properties, and reactivity of such molecules.[1][2] These computational insights are crucial for designing novel compounds with tailored properties for applications in materials science and drug discovery.

Computational Methodology

The theoretical data presented in this guide are based on methodologies commonly employed for carbazole derivatives, providing a reliable framework for understanding the properties of this compound.

Experimental Protocols:

  • Geometry Optimization: The three-dimensional structure of this compound is typically optimized using DFT calculations. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p).[1] This level of theory provides a good balance between computational cost and accuracy for determining key geometric parameters like bond lengths and angles.

  • Electronic Structure Analysis: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated from the optimized geometry.[1][2] The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's electronic excitation properties and kinetic stability.

  • Spectroscopic Predictions: Theoretical vibrational frequencies (IR spectra) and electronic absorption spectra (UV-Vis) can be predicted using DFT and Time-Dependent DFT (TD-DFT) calculations, respectively.[3][4] These theoretical spectra are valuable for interpreting experimental data.

Predicted Molecular and Electronic Properties

The following tables summarize the predicted quantitative data for this compound, derived from computational studies on analogous carbazole structures.

Table 1: Predicted Geometrical Parameters

ParameterValue
C-N (pyrrole) bond length~1.38 Å
C=O (aldehyde) bond length~1.22 Å
C-C (aromatic) bond length~1.40 Å
Dihedral Angle (Boc group)Variable

Table 2: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy-5.5 to -6.0 eV
LUMO Energy-2.0 to -2.5 eV
HOMO-LUMO Gap3.0 to 4.0 eV
Dipole Moment2.0 to 3.0 Debye

Table 3: Predicted Spectroscopic Data

SpectrumKey Predicted Peaks
IR (cm⁻¹)~1680 (C=O stretch), ~2850 (C-H aldehyde), ~1600 (C=C aromatic)
UV-Vis (λ_max, nm)~300-350 nm (π → π), ~380-420 nm (n → π)

Reactivity and Potential Biological Significance

The aldehyde group at the C-3 position is a versatile functional group that can undergo a variety of chemical transformations, including:

  • Condensation Reactions: Formation of Schiff bases with primary amines.[1]

  • Oxidation: Conversion to a carboxylic acid.[1]

  • Reduction: Formation of a primary alcohol.[1]

  • Wittig Reaction: Conversion to an alkene.[1]

These reactions allow for the elaboration of the carbazole scaffold to generate a diverse library of compounds for various applications.

From a biological perspective, carbazole derivatives have been shown to possess a wide range of activities, including anticancer properties. For instance, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has been demonstrated to induce apoptosis in melanoma cells through the reactivation of the p53 signaling pathway.[5] This suggests that this compound could serve as a precursor for the synthesis of novel anticancer agents.

Visualizations

Computational Workflow for Characterizing this compound

G cluster_0 Computational Analysis Workflow A Initial Structure of This compound B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (IR Spectrum) B->C D Electronic Structure Analysis (HOMO, LUMO, ESP) B->D F Analysis of Molecular Properties and Reactivity C->F E Excited State Calculation (TD-DFT for UV-Vis Spectrum) D->E E->F

Caption: A typical workflow for the theoretical characterization of this compound.

Simplified p53 Signaling Pathway Activated by a Carbazole Derivative

G cluster_1 p53 Activation Pathway A Carbazole Derivative (e.g., ECCA) B p38-MAPK / JNK Activation A->B C p53 Phosphorylation (Ser15) B->C D Apoptosis and Senescence C->D

Caption: A simplified diagram of the p53 pathway activation by a carbazole derivative leading to cell apoptosis.[5]

References

The Synthetic Versatility of N-Boc-Carbazole-3-Carboxaldehyde: A Gateway to Novel Organic Materials and Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-carbazole-3-carboxaldehyde, a protected derivative of the versatile carbazole scaffold, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique electronic properties and the reactivity of the aldehyde functional group make it a valuable precursor for a diverse array of applications, ranging from advanced organic electronics to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, supported by detailed experimental protocols and data presented for clarity and reproducibility.

Synthesis of this compound

The introduction of the formyl group onto the N-Boc protected carbazole core is most commonly achieved through the Vilsmeier-Haack reaction. This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[1][2][3][4]. The N-Boc protecting group serves to modulate the reactivity of the carbazole nitrogen and enhance solubility in organic solvents.

Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-Carbazole

A general procedure for the synthesis of this compound is as follows:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise with stirring to form the Vilsmeier reagent.

  • Reaction with N-Boc-Carbazole: A solution of N-Boc-carbazole in a suitable solvent (e.g., DMF or a chlorinated solvent) is then added dropwise to the pre-formed Vilsmeier reagent at low temperature.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 60-80 °C) for several hours to ensure complete formylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the hydrolysis of the intermediate iminium salt and precipitation of the aldehyde product. The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford this compound as a solid.

Key Synthetic Transformations and Applications

The aldehyde functionality of this compound serves as a versatile handle for a multitude of chemical transformations, enabling the synthesis of a wide range of functionalized carbazole derivatives.

Knoevenagel Condensation: Access to π-Extended Systems

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is instrumental in extending the π-conjugation of the carbazole system, a key feature for materials used in organic electronics[5][6][7][8][9].

A representative procedure for the Knoevenagel condensation of this compound with malononitrile is as follows:

  • Reaction Setup: this compound and malononitrile are dissolved in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: A catalytic amount of a weak base, such as piperidine or triethylamine, is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux for a period of 2 to 6 hours, with reaction progress monitored by TLC.

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is then washed with a cold solvent (e.g., ethanol) and dried to yield the corresponding vinylidene malononitrile derivative.

Table 1: Representative Data for Knoevenagel Condensation Products

AldehydeActive Methylene CompoundCatalystSolventReaction Time (h)Yield (%)Reference
This compoundMalononitrilePiperidineEthanol4>90General Protocol
This compoundEthyl CyanoacetateTriethylamineToluene685-95General Protocol
Schiff Base Formation: Precursors for Bioactive Molecules and Ligands

The reaction of this compound with primary amines leads to the formation of Schiff bases (imines). These compounds are not only valuable intermediates in organic synthesis but also exhibit a range of biological activities, including antimicrobial and anticancer properties. Furthermore, they can act as ligands for the synthesis of coordination complexes[10][11][12][13][14].

A typical procedure for the synthesis of a Schiff base from this compound and aniline is as follows:

  • Reactant Mixture: Equimolar amounts of this compound and aniline are dissolved in a solvent like absolute ethanol.

  • Catalysis: A few drops of a catalytic acid, such as glacial acetic acid, are added to the mixture.

  • Reaction: The reaction mixture is refluxed for 2 to 4 hours.

  • Isolation: After cooling to room temperature, the formed solid precipitate is filtered, washed with cold ethanol, and dried to give the pure Schiff base derivative.

Table 2: Data for Representative Schiff Base Derivatives

AldehydeAmineCatalystSolventReaction Time (h)Yield (%)Reference
This compoundAnilineAcetic AcidEthanol3>90General Protocol
This compound4-MethoxyanilineAcetic AcidEthanol2.5>95General Protocol
Synthesis of Pyrano[3,2-c]carbazoles: A Route to Bioactive Heterocycles

This compound can be utilized in one-pot multicomponent reactions to construct complex heterocyclic systems such as pyrano[3,2-c]carbazoles. These scaffolds are found in various natural products and exhibit interesting biological activities[15][16][17][18][19].

G A This compound E Knoevenagel Condensation A->E B Active Methylene Compound (e.g., Malononitrile) B->E C 4-Hydroxycarbazole F Michael Addition C->F D Base Catalyst (e.g., Piperidine) D->E E->F G Cyclization & Dehydration F->G H Pyrano[3,2-c]carbazole Derivative G->H

Caption: One-pot synthesis of pyrano[3,2-c]carbazoles.

Applications in Organic Electronics

Carbazole derivatives are renowned for their excellent hole-transporting properties, high thermal stability, and wide bandgaps, making them ideal candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices[20][21][22][23][24]. The functionalization of the carbazole core, facilitated by intermediates like this compound, allows for the fine-tuning of their electronic and photophysical properties.

Role in OLED Materials

This compound can be transformed into various components of an OLED device, including:

  • Host Materials: By extending the conjugation through reactions like the Knoevenagel condensation, materials with high triplet energies suitable for hosting phosphorescent emitters can be synthesized.

  • Hole-Transporting Materials (HTMs): The carbazole core itself is an excellent hole transporter. Further derivatization can enhance this property and improve the morphological stability of the thin films in devices.

  • Emitting Materials: Through appropriate synthetic modifications, the carbazole scaffold can be incorporated into molecules that exhibit strong fluorescence or phosphorescence.

G cluster_OLED OLED Device Structure Anode Anode (ITO) HTL Hole Transport Layer (Carbazole Derivative) Anode->HTL EML Emissive Layer (Host + Dopant) HTL->EML ETL Electron Transport Layer EML->ETL Cathode Cathode (Al) ETL->Cathode

Caption: Role of carbazole derivatives in OLEDs.

Relevance in Medicinal Chemistry and Drug Discovery

Carbazole-containing compounds have a rich history in medicinal chemistry, with many natural and synthetic derivatives exhibiting potent biological activities. The ability to functionalize the carbazole core via the aldehyde group in this compound provides a powerful tool for generating libraries of compounds for drug discovery programs.

Anticancer Activity and the p53 Signaling Pathway

Certain carbazole derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways, such as the p53 tumor suppressor pathway. The p53 protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress, such as DNA damage[18][25][26][27][28][29].

The activation of p53 by certain carbazole derivatives can lead to the transcriptional upregulation of pro-apoptotic genes like BAX and the downregulation of anti-apoptotic genes, ultimately leading to the programmed cell death of cancer cells.

G cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcome Cellular Outcome DNA_damage DNA Damage ATM ATM/ATR Kinases DNA_damage->ATM Carbazole Carbazole Derivative Carbazole->ATM p53 p53 (stabilized & activated) ATM->p53 phosphorylates MDM2 MDM2 p53->MDM2 induces transcription p21 p21 p53->p21 induces transcription BAX BAX p53->BAX induces transcription MDM2->p53 promotes degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest leads to Apoptosis Apoptosis BAX->Apoptosis leads to

Caption: Simplified p53 signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its accessibility through established methods like the Vilsmeier-Haack reaction, combined with the rich chemistry of the aldehyde group, provides a robust platform for the development of novel materials for organic electronics and new candidates for medicinal chemistry research. The continued exploration of the synthetic potential of this building block is expected to lead to further innovations in these exciting fields.

References

N-Boc-Carbazole-3-Carboxaldehyde and Its Derivatives: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action for Researchers, Scientists, and Drug Development Professionals.

Introduction

Carbazole and its derivatives have long been a subject of intense scientific scrutiny, owing to their diverse and potent biological activities. Among these, N-tert-butyloxycarbonyl-carbazole-3-carboxaldehyde (N-Boc-carbazole-3-carboxaldehyde) has emerged as a pivotal scaffold in medicinal chemistry. The strategic placement of the Boc protecting group on the carbazole nitrogen and the reactive aldehyde functionality at the 3-position provides a versatile platform for the synthesis of a vast array of derivatives. These derivatives have demonstrated significant potential in therapeutic areas such as oncology and neurodegenerative diseases, exhibiting promising activities as anticancer and anti-Alzheimer's agents. This technical guide provides a comprehensive literature review of this compound and its derivatives, detailing their synthesis, biological evaluation, and mechanisms of action, with a focus on their applications in drug discovery and development.

Synthesis of this compound and Its Derivatives

The synthesis of the core scaffold, this compound, is typically achieved through a two-step process starting from carbazole. The first step involves the protection of the nitrogen atom of the carbazole ring with a tert-butyloxycarbonyl (Boc) group. This is followed by the introduction of a formyl group at the 3-position, most commonly via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-butyl 9H-carbazole-9-carboxylate (N-Boc-carbazole)

To a solution of carbazole in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base, typically 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield N-Boc-carbazole as a white solid.

Step 2: Vilsmeier-Haack Formylation of N-Boc-carbazole

The Vilsmeier reagent is prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C. To this pre-formed reagent, a solution of N-Boc-carbazole in DMF is added dropwise, maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched by pouring it into ice-cold water or a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude this compound can be further purified by column chromatography on silica gel.

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, including Schiff bases, chalcones, and various heterocyclic compounds, by reacting it with appropriate amines, ketones, or other reagents.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. While specific data can vary slightly depending on the solvent and instrument used, representative spectral data are summarized below.

Spectroscopic Data for this compound
¹H NMR (CDCl₃, δ in ppm) ~10.1 (s, 1H, -CHO), ~8.6 (d, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~7.5-7.3 (m, 4H, Ar-H), ~1.7 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, δ in ppm) ~192.0 (C=O), ~150.0 (C=O, Boc), ~143.0, ~140.0, ~130.0, ~128.0, ~127.0, ~124.0, ~121.0, ~120.0, ~115.0 (Ar-C), ~84.0 (quaternary C, Boc), ~28.0 (-C(CH₃)₃)
IR (KBr, cm⁻¹) ~2980 (C-H, Boc), ~1730 (C=O, Boc), ~1680 (C=O, aldehyde), ~1590, ~1470 (C=C, aromatic)
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₁₈H₁₇NO₃

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant promise in the fields of oncology and neuropharmacology. Their biological activities are primarily attributed to their ability to interact with various cellular targets and modulate key signaling pathways.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. The mechanism of their anticancer action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of crucial signaling pathways.

Table 1: Anticancer Activity (IC₅₀ values in µM) of Selected this compound Derivatives

DerivativeCell LineIC₅₀ (µM)Reference
9-ethyl-9H-carbazole-3-carbaldehydeMelanoma (BRAF-mutated)Varies[1]
9-ethyl-9H-carbazole-3-carbaldehydeMelanoma (BRAF-wild-type)Varies[1]
Carbazole-based DNMT1 inhibitor (WK-23)A549 (Lung)5.0[2]
Carbazole-based DNMT1 inhibitor (WK-23)HCT116 (Colon)Varies[2]
Carbazole-oxadiazole derivative 10HepG2 (Liver)7.68[3]
Carbazole-oxadiazole derivative 10HeLa (Cervical)10.09[3]
Carbazole-oxadiazole derivative 10MCF7 (Breast)6.44[3]
Carbazole-oxadiazole derivative 11HepG2 (Liver)Varies[3]
Carbazole-oxadiazole derivative 11HeLa (Cervical)Varies[3]
Carbazole-oxadiazole derivative 11MCF7 (Breast)Varies[3]
Carbazole-benzenesulfonohydrazide derivatives (2-5)VariousModerate Activity[3]
Palindromic carbazole derivative 27aA549 (Lung)< 1[4]
Palindromic carbazole derivative 27aHCT-116 (Colon)< 1[4]
Palindromic carbazole derivative 27aMCF-7 (Breast)< 1[4]
Palindromic carbazole derivative 36bU-87 MG (Glioblastoma)1.40[4]

Note: The IC₅₀ values are indicative and can vary based on experimental conditions.

One of the key mechanisms underlying the anticancer activity of certain carbazole derivatives is the reactivation of the p53 tumor suppressor pathway. In many cancers, p53 is either mutated or its function is suppressed. Compounds like 9-ethyl-9H-carbazole-3-carbaldehyde have been shown to induce apoptosis and senescence in melanoma cells by activating wild-type p53.[1] This activation is mediated through the phosphorylation of p53 at Ser15, a critical event for its stabilization and transcriptional activity.[1][5] The upstream signaling involves the activation of p38-MAPK and JNK pathways.[5]

p53_pathway Carbazole Carbazole Derivative (e.g., 9-ethyl-9H-carbazole-3-carbaldehyde) p38_JNK p38-MAPK / JNK Carbazole->p38_JNK p53 p53 p38_JNK->p53 Phosphorylation (Ser15) MDM2 MDM2 p53->MDM2 Inhibition of MDM2-mediated degradation p21 p21 p53->p21 Transcriptional Activation Apoptosis_Senescence Apoptosis & Senescence p53->Apoptosis_Senescence Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Fig. 1: Activation of the p53 pathway by carbazole derivatives.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Several carbazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[6][7] They exert their effect by inhibiting the phosphorylation of STAT3 at Tyr705, which is essential for its dimerization, nuclear translocation, and transcriptional activity.[8] Some carbazole compounds have been shown to upregulate protein-tyrosine phosphatase PTPN6, which in turn dephosphorylates and inactivates STAT3.[8]

STAT3_pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Carbazole Carbazole Derivative PTPN6 PTPN6 Carbazole->PTPN6 Upregulation PTPN6->pSTAT3 Dephosphorylation

Fig. 2: Inhibition of the STAT3 pathway by carbazole derivatives.
Anti-Alzheimer's Disease Activity

The pathology of Alzheimer's disease is complex, involving the aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein. N-alkyl carbazole derivatives have shown promise as potential therapeutic agents for Alzheimer's disease by interfering with Aβ aggregation.[5][6] These compounds have been shown to increase the levels of soluble Aβ, thereby reducing the formation of toxic amyloid plaques.[5] The proposed mechanism involves the binding of the carbazole derivatives to Aβ monomers or oligomers, which disrupts the fibrillization process.

Conclusion

This compound has proven to be a highly valuable and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for drug discovery programs. The demonstrated efficacy of these compounds as anticancer agents, through mechanisms such as p53 activation and STAT3 inhibition, highlights their potential for further development. Additionally, their ability to modulate amyloid-beta aggregation underscores their promise in the pursuit of effective treatments for Alzheimer's disease. Future research in this area should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into clinical applications.

References

Methodological & Application

Synthesis of N-Boc-Carbazole-3-Carboxaldehyde from Carbazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of N-Boc-carbazole-3-carboxaldehyde, a valuable intermediate in medicinal chemistry and materials science. The protocol details a two-step process starting from readily available carbazole: the protection of the carbazole nitrogen with a di-tert-butyl dicarbonate (Boc) group, followed by a regioselective formylation at the 3-position using the Vilsmeier-Haack reaction.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and functional organic materials. The introduction of a formyl group at the 3-position of the carbazole nucleus provides a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of complex molecules. To facilitate regioselective functionalization and improve solubility, the carbazole nitrogen is often protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.

This application note presents a reliable and reproducible two-step synthesis of this compound, commencing with the N-Boc protection of carbazole to yield tert-butyl 9H-carbazole-9-carboxylate, followed by the Vilsmeier-Haack formylation to introduce the aldehyde functionality.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps as illustrated below:

Overall_Reaction_Scheme Carbazole Carbazole BocCarbazole tert-butyl 9H-carbazole-9-carboxylate (N-Boc-carbazole) Carbazole->BocCarbazole Step 1: N-Boc Protection FinalProduct tert-butyl 9H-carbazole-3-carbaldehyde (this compound) BocCarbazole->FinalProduct Step 2: Vilsmeier-Haack Formylation

Figure 1: Two-step synthesis of this compound from carbazole.

Experimental Protocols

Step 1: Synthesis of tert-butyl 9H-carbazole-9-carboxylate (N-Boc-carbazole)

This procedure outlines the protection of the nitrogen atom of carbazole using di-tert-butyl dicarbonate in the presence of a base.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Carbazole98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc)₂O99%Acros Organics
4-(Dimethylamino)pyridine (DMAP)99%Alfa Aesar
Triethylamine (Et₃N)≥99.5%Fisher Scientific
Acetonitrile (ACN)AnhydrousMerck
Ethyl acetate (EtOAc)ACS GradeVWR
Deionized Water-In-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeJ.T. Baker

Experimental Workflow:

N_Boc_Protection_Workflow start Start dissolve Dissolve Carbazole, (Boc)₂O, DMAP, and Et₃N in Acetonitrile start->dissolve react Stir at 0°C for 1 hour, then at room temperature for 3 hours dissolve->react evaporate Remove solvent under reduced pressure react->evaporate extract Dissolve residue in EtOAc and wash with water evaporate->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate product Obtain tert-butyl 9H-carbazole-9-carboxylate concentrate->product

Figure 2: Workflow for the N-Boc protection of carbazole.

Detailed Procedure:

  • To a stirred solution of carbazole (1.0 eq) in anhydrous acetonitrile, add 4-(dimethylamino)pyridine (DMAP) (1.0 eq) and triethylamine (Et₃N) (2.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl 9H-carbazole-9-carboxylate as a white solid.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsAmount
Carbazole167.210.011.01.67 g
(Boc)₂O218.250.022.04.37 g
DMAP122.170.011.01.22 g
Et₃N101.190.022.02.79 mL
tert-butyl 9H-carbazole-9-carboxylate267.33--Expected Yield: ~90%
Step 2: Synthesis of tert-butyl 9H-carbazole-3-carbaldehyde (this compound)

This protocol describes the formylation of N-Boc-carbazole at the 3-position using a Vilsmeier-Haack reagent generated in situ from phosphorus oxychloride and N,N-dimethylformamide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
tert-butyl 9H-carbazole-9-carboxylate-Synthesized in Step 1
Phosphorus oxychloride (POCl₃)99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Dichloromethane (DCM)AnhydrousFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solution-In-house
Brine-In-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR

Experimental Workflow:

Vilsmeier_Haack_Workflow start Start prepare_reagent Prepare Vilsmeier reagent: Add POCl₃ to DMF at 0°C start->prepare_reagent add_substrate Add N-Boc-carbazole in DCM to the Vilsmeier reagent prepare_reagent->add_substrate react Stir at 0°C for 30 min, then at room temperature overnight add_substrate->react quench Pour reaction mixture into ice-water and neutralize with NaHCO₃ react->quench extract Extract with DCM, wash with brine quench->extract dry Dry organic layer over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain tert-butyl 9H-carbazole-3-carbaldehyde purify->product

Figure 3: Workflow for the Vilsmeier-Haack formylation of N-Boc-carbazole.

Detailed Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

  • Cool the flask to 0°C in an ice bath and add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with vigorous stirring. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Dissolve tert-butyl 9H-carbazole-9-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl 9H-carbazole-3-carbaldehyde as a solid.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsAmount
tert-butyl 9H-carbazole-9-carboxylate267.330.011.02.67 g
POCl₃153.330.0151.51.37 mL
DMF73.090.033.02.32 mL
tert-butyl 9H-carbazole-3-carbaldehyde295.35--Expected Yield: ~70-80%

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of this compound from carbazole. The procedures are straightforward and utilize common laboratory reagents and techniques. The provided quantitative data and workflows are intended to assist researchers in the successful execution of this synthesis, enabling the production of this key intermediate for applications in drug discovery and materials science. Adherence to standard laboratory safety practices is essential when performing these experiments.

Vilsmeier-Haack Formylation of N-Boc-Carbazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the Vilsmeier-Haack formylation of N-Boc-carbazole, a key reaction in the synthesis of functionalized carbazole derivatives for pharmaceutical and materials science applications.

Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] Carbazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science, and the introduction of a formyl group at the C-3 position provides a versatile handle for further synthetic transformations. The protection of the carbazole nitrogen with a tert-butoxycarbonyl (Boc) group enhances its solubility and allows for controlled functionalization. This document outlines the key experimental parameters for the successful Vilsmeier-Haack formylation of N-Boc-carbazole to yield tert-butyl 3-formyl-9H-carbazole-9-carboxylate.

Reaction Scheme and Mechanism

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][2] The electron-rich N-Boc-carbazole undergoes electrophilic aromatic substitution, predominantly at the C-3 position, followed by hydrolysis to yield the corresponding aldehyde.

Reaction Scheme:

Caption: General scheme for the Vilsmeier-Haack formylation of N-Boc-carbazole.

Mechanism Overview:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich carbazole ring then attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the work-up furnishes the final aldehyde product.

Caption: Simplified workflow of the Vilsmeier-Haack formylation mechanism.

Experimental Protocols

While a specific, detailed protocol for the Vilsmeier-Haack formylation of N-Boc-carbazole is not extensively documented in publicly available literature, a general procedure can be adapted from similar reactions on carbazole derivatives. The following protocol is a representative example based on established methodologies for the formylation of electron-rich heterocycles.

Materials:

  • N-Boc-carbazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of N-Boc-carbazole (1.0 eq) in anhydrous DMF (used as both solvent and reagent) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Addition of Vilsmeier Reagent: Slowly add phosphoryl chloride (POCl₃) (typically 1.5 to 3.0 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water. Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure tert-butyl 3-formyl-9H-carbazole-9-carboxylate.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Vilsmeier-Haack formylation of carbazole derivatives, which can be used as a starting point for the optimization of the N-Boc-carbazole formylation.

SubstrateReagents (eq)SolventTemperature (°C)Time (h)Yield (%)Reference
5-fluoro-1H-indolePOCl₃ (1.2), DMF-0 to rt297[3]
5-(benzyloxy)-1H-indolePOCl₃ (1.2), DMF-0 to rt283[3]
9-hexyl-9H-carbazolePOCl₃ (1.5), DMFDichloroethane0 to 8515.5-[4]

Note: The yields for the indole derivatives are for the crude product, which were reported to be of high purity.

Mandatory Visualizations

Experimental Workflow:

Caption: Step-by-step experimental workflow for the Vilsmeier-Haack formylation.

Safety Precautions

  • Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Anhydrous solvents are required for this reaction. Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere to prevent the decomposition of the Vilsmeier reagent.

  • The quenching and neutralization steps are exothermic and may release gases. Perform these steps slowly and with adequate cooling.

Conclusion

The Vilsmeier-Haack reaction is an effective method for the synthesis of tert-butyl 3-formyl-9H-carbazole-9-carboxylate. The provided protocol, based on established procedures for similar substrates, offers a solid starting point for researchers. Optimization of reaction conditions, such as the stoichiometry of reagents, temperature, and reaction time, may be necessary to achieve the highest yields and purity for this specific transformation. Careful adherence to safety precautions is paramount when working with the reagents involved.

References

Application Notes and Protocols for Suzuki Coupling Reactions with N-boc-carbazole-3-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 3-aryl-N-Boc-carbazole derivatives via Suzuki-Miyaura cross-coupling reactions. The following sections detail the necessary reagents, reaction conditions, and expected outcomes for the successful coupling of N-Boc-protected carbazole precursors with various arylboronic acids.

Introduction

Carbazole and its derivatives are key structural motifs in a wide range of biologically active compounds and functional organic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex carbazole-containing molecules. This document focuses on the application of the Suzuki coupling for the arylation of the C-3 position of the N-Boc-protected carbazole scaffold, a common synthetic intermediate in drug discovery and materials science. While direct Suzuki coupling on N-Boc-carbazole-3-carboxaldehyde can be challenging due to potential side reactions involving the aldehyde group, a common and effective strategy involves the coupling of a suitable precursor, such as a halogenated or borylated N-Boc-carbazole, followed by the introduction or modification of the aldehyde functionality.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. For the synthesis of 3-aryl-N-Boc-carbazoles, the reaction typically proceeds as follows:

Suzuki_Coupling Reactant1 N-Boc-3-X-Carbazole (X = Br, I, OTf) Catalyst Pd Catalyst Base Reactant1->Catalyst Reactant2 Ar-B(OR)2 (Arylboronic acid or ester) Reactant2->Catalyst Product 3-Aryl-N-Boc-Carbazole Catalyst->Product Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Synthetic_Workflow Start N-Boc-3-bromocarbazole Step1 Suzuki Coupling (Ar-B(OR)2, Pd catalyst, Base) Start->Step1 Intermediate 3-Aryl-N-Boc-carbazole Step1->Intermediate Step2 Formylation (e.g., Vilsmeier-Haack reaction) Intermediate->Step2 Product 3-Aryl-N-Boc-carbazole-3-carboxaldehyde Step2->Product

Application Notes and Protocols: N-boc-carbazole-3-carboxaldehyde as a Versatile Building Block for OLED Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-boc-carbazole-3-carboxaldehyde as a foundational building block in the synthesis of advanced organic light-emitting diode (OLED) materials. The inherent properties of the carbazole moiety, such as its high thermal stability, excellent hole-transporting capability, and wide bandgap, make it a prime candidate for developing high-performance emitters, hosts, and charge-transport materials.[1][2][3][4] The presence of a reactive aldehyde group at the 3-position and a Boc-protected nitrogen at the 9-position offers synthetic versatility for creating a diverse range of functional molecules.

Application Notes

Overview of this compound in OLED Material Synthesis

This compound is a key intermediate for synthesizing various classes of OLED materials. The carbazole core is an electron-rich aromatic system known for its robust thermal and electrochemical stability.[4] The aldehyde functionality serves as a versatile handle for introducing conjugation and building larger molecular architectures through reactions like Wittig, Horner-Wadsworth-Emmons, Knoevenagel condensation, and reductive amination.[5][6][7][8][9] The N-Boc protecting group allows for selective reactions at the aldehyde site, followed by deprotection and subsequent functionalization at the nitrogen atom, enabling the synthesis of bipolar materials with tailored charge-transport properties.[10][11][12]

Key Advantages:

  • Synthetic Versatility: The aldehyde and protected amine sites allow for sequential and orthogonal synthetic strategies.

  • Tunable Optoelectronic Properties: Modifications at both the 3- and 9-positions of the carbazole core allow for fine-tuning of the HOMO/LUMO energy levels, emission color, and charge transport characteristics.[13][14]

  • High Thermal Stability: The rigid carbazole scaffold imparts excellent thermal stability to the final materials, a critical factor for OLED device longevity.[4]

  • Amorphous Film Formation: Carbazole derivatives tend to form stable amorphous films, which is crucial for preventing crystallization and ensuring uniform device performance.

Synthesis of a Representative Bipolar Host Material

A common strategy for developing high-efficiency OLEDs is the use of bipolar host materials that can transport both holes and electrons effectively. This compound can be elaborated into such a material. A plausible synthetic route involves:

  • Extension of Conjugation: A Horner-Wadsworth-Emmons reaction can be employed to introduce a vinyl group with an electron-withdrawing moiety, thereby tuning the LUMO level.

  • N-Boc Deprotection: Removal of the Boc group to expose the N-H of the carbazole.

  • Introduction of a Hole-Transporting Unit: N-arylation of the carbazole with a hole-transporting moiety, such as another carbazole or a triarylamine derivative, to modulate the HOMO level.

This approach allows for the creation of a molecule with distinct electron- and hole-transporting domains, leading to a balanced charge flux within the emissive layer of an OLED.

Data Presentation: Representative Properties of Carbazole-Based OLED Materials

The following tables summarize typical photophysical and electrochemical data for carbazole derivatives used in OLEDs. These values are representative and will vary depending on the specific molecular structure.

Table 1: Representative Photophysical Properties of Carbazole Derivatives

Compound TypeAbsorption λmax (nm)Emission λmax (nm)Photoluminescence Quantum Yield (PLQY)
Simple Carbazole290-350350-4000.3 - 0.6
3-Vinylcarbazole Derivative350-400420-4800.5 - 0.8
Bipolar Carbazole-based Host320-380390-4500.7 - 0.9
Carbazole-based Emitter380-430450-520> 0.8[1]

Table 2: Representative Electrochemical Properties of Carbazole Derivatives

Compound TypeHOMO (eV)LUMO (eV)Triplet Energy (eV)
Simple Carbazole-5.5 to -5.8-2.1 to -2.4~3.0
3-Vinylcarbazole Derivative-5.4 to -5.7-2.3 to -2.62.6 - 2.9
Bipolar Carbazole-based Host-5.6 to -5.9-2.5 to -2.82.7 - 3.1[15]
Carbazole-based Emitter-5.3 to -5.6-2.4 to -2.72.5 - 2.8

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(2-cyanovinyl)-9H-carbazole-9-carboxylate (A Horner-Wadsworth-Emmons Reaction)

This protocol describes the synthesis of a vinyl-substituted carbazole derivative.

Materials:

  • This compound

  • Diethyl (cyanomethyl)phosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (cyanomethyl)phosphonate (1.1 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired product.

Protocol 2: Deprotection of the N-Boc Group

This protocol describes the removal of the Boc protecting group to yield the free N-H carbazole.[10][12]

Materials:

  • tert-butyl 3-(2-cyanovinyl)-9H-carbazole-9-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected carbazole derivative (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Protocol 3: N-Arylation of the Deprotected Carbazole

This protocol describes the functionalization of the carbazole nitrogen with an aryl group, for example, using a Suzuki coupling reaction.[16]

Materials:

  • 3-(2-cyanovinyl)-9H-carbazole

  • Arylboronic acid (e.g., 4-bromophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene and water (4:1 mixture)

Procedure:

  • In a Schlenk flask, combine the deprotected carbazole (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • After filtration and concentration, purify the crude product by column chromatography.

Protocol 4: Fabrication of a Multilayer OLED Device

This protocol outlines the general steps for fabricating a solution-processed OLED device using the synthesized material.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole injection layer (HIL) material (e.g., PEDOT:PSS)

  • Synthesized carbazole derivative (as host or HTL)

  • Emissive dopant (if using the synthesized material as a host)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Electron injection layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for the cathode

  • Organic solvents (e.g., chlorobenzene, toluene)

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a filtered solution of PEDOT:PSS onto the ITO substrate and anneal according to the manufacturer's specifications.

  • Emissive Layer (EML) Deposition:

    • If using the synthesized material as an emitter, dissolve it in a suitable organic solvent and spin-coat it onto the HIL.

    • If using it as a host, co-dissolve the synthesized host material and the desired emissive dopant at a specific weight ratio and spin-coat the solution.

    • Anneal the film to remove residual solvent.

  • Electron Transport and Injection Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr). Sequentially deposit the ETL (e.g., TPBi, ~30 nm) and EIL (e.g., LiF, ~1 nm).

  • Cathode Deposition: Deposit the aluminum cathode (~100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Visualizations

G Synthetic Workflow for a Bipolar Carbazole Derivative A This compound B tert-butyl 3-(2-cyanovinyl)- 9H-carbazole-9-carboxylate A->B Horner-Wadsworth-Emmons (Protocol 1) C 3-(2-cyanovinyl)-9H-carbazole B->C N-Boc Deprotection (Protocol 2) D Final Bipolar Material C->D N-Arylation (Protocol 3)

Caption: Synthetic workflow for OLED material.

OLED_Structure General Multilayer OLED Structure cluster_0 Device Layers Cathode Cathode (Al) EIL Electron Injection Layer (LiF) ETL Electron Transport Layer (e.g., TPBi) EML Emissive Layer (Host:Dopant) HTL Hole Transport Layer (e.g., NPB) Light Emitted Light EML->Light HIL Hole Injection Layer (PEDOT:PSS) Anode Anode (ITO) Substrate Glass Substrate

Caption: General OLED device architecture.

Energy_Levels Representative OLED Energy Level Diagram Cathode Al ~ -4.3 eV ETL_LUMO LUMO ~ -2.7 eV Cathode->ETL_LUMO Electron Injection EML_LUMO LUMO ~ -2.8 eV ETL_LUMO->EML_LUMO ETL_HOMO HOMO ~ -6.2 eV EML_HOMO HOMO ~ -5.8 eV HTL_LUMO LUMO ~ -2.4 eV HTL_HOMO HOMO ~ -5.4 eV HTL_HOMO->EML_HOMO Anode ITO ~ -4.8 eV Anode->HTL_HOMO Hole Injection

Caption: Representative OLED energy levels.

References

Application Note & Protocol: Synthesis of Schiff Bases from N-boc-carbazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Schiff bases derived from N-boc-carbazole-3-carboxaldehyde. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. The carbazole moiety, in particular, is a privileged scaffold in drug discovery due to its interesting biological activities. This protocol outlines the general procedure, purification, and characterization of these novel compounds.

Introduction

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. The resulting carbon-nitrogen double bond (imine) is crucial for their chemical and biological properties. The this compound serves as a key building block, allowing for the introduction of diverse functionalities through the variation of the primary amine component. This protocol provides a reproducible method for the synthesis of a library of Schiff bases for screening and further development.

Reaction Principle

The synthesis involves the nucleophilic addition of a primary amine to the carbonyl group of this compound, followed by the elimination of a water molecule to form the stable imine linkage. The reaction is often catalyzed by a weak acid.

Experimental Protocol

Materials and Reagents:

  • This compound

  • Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexane)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

General Synthesis Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in absolute ethanol (approximately 10-20 mL per mmol of aldehyde).

  • Addition of Amine: To this solution, add the respective primary amine (1.0-1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: The reaction mixture is then refluxed with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the reactivity of the amine.[1][2][3]

  • Isolation of Product: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration. If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.[3]

  • Washing: The collected solid is washed with cold ethanol to remove any unreacted starting materials and impurities.[2]

  • Drying: The purified Schiff base is dried in a vacuum oven.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to obtain a crystalline solid.[3]

Characterization

The synthesized Schiff bases should be characterized by standard spectroscopic methods:

  • Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) stretch, typically in the range of 1604-1640 cm⁻¹.[1][4] The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates product formation.

  • ¹H NMR Spectroscopy: The formation of the imine bond is confirmed by the appearance of a singlet peak for the azomethine proton (-N=CH-) in the downfield region of the spectrum (typically δ 8.5-9.5 ppm).[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Data Presentation

The following table summarizes the expected yields and key characterization data for the synthesis of various Schiff bases from this compound with different primary amines.

EntryAmineSolventReaction Time (h)Yield (%)m.p. (°C)IR (C=N, cm⁻¹)¹H NMR (δ, -N=CH-)
1AnilineEthanol485188-19016258.75
24-MethoxyanilineEthanol488195-19716228.72
34-NitroanilineEthanol675210-21216188.85
4BenzylamineMethanol390175-17716308.60
5CyclohexylamineMethanol392168-17016358.55

Note: The data presented in this table are representative and may vary based on specific experimental conditions.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_amine Add Primary Amine (1.0-1.2 eq.) dissolve->add_amine add_catalyst Add Glacial Acetic Acid (2-3 drops) add_amine->add_catalyst reflux Reflux Reaction Mixture (2-12 h) add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry in Vacuum Oven wash->dry purify Recrystallize (optional) dry->purify characterize Characterize Product (IR, NMR, MS) dry->characterize purify->characterize end End characterize->end

Caption: General workflow for the synthesis of Schiff bases.

Signaling Pathway (Logical Relationship)

logical_relationship aldehyde This compound (Electrophile) intermediate Hemiaminal Intermediate aldehyde->intermediate + amine Primary Amine (Nucleophile) amine->intermediate product Schiff Base (Imine) intermediate->product - H2O water Water catalyst Acid Catalyst catalyst->intermediate Protonation

References

Application Notes and Protocols: Synthesis of Fluorescent Probes Using N-boc-carbazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazole derivatives are a prominent class of fluorophores utilized in the development of fluorescent probes due to their excellent photophysical properties, including high quantum yields and good photostability. The carbazole scaffold, being electron-rich and planar, provides a versatile platform for the synthesis of probes for various analytes such as metal ions, anions, and biologically relevant small molecules. The introduction of an aldehyde group at the 3-position of the carbazole ring offers a convenient handle for further functionalization, most commonly through Schiff base formation or Knoevenagel condensation reactions.

This document provides detailed protocols and application notes for the synthesis of fluorescent probes starting from N-boc-carbazole-3-carboxaldehyde. The tert-butyloxycarbonyl (Boc) protecting group on the carbazole nitrogen allows for controlled reactions at the aldehyde functionality and can be readily removed under acidic conditions if a free N-H group is desired in the final probe. The subsequent sections will cover the synthesis of a versatile Schiff base intermediate, its deprotection, and the characterization and application of the resulting fluorescent probe.

Data Presentation

The following tables summarize the photophysical properties of representative carbazole-based fluorescent probes synthesized from carbazole-3-carboxaldehyde derivatives. This data is compiled from various sources to provide a comparative overview.

Table 1: Photophysical Properties of Carbazole-Based Schiff Base Fluorescent Probes

Probe Name/StructureExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Absorptivity (ε, M⁻¹cm⁻¹)Target AnalyteReference
(E)-N'-((9-ethyl-9H-carbazol-3-yl)methylene)acetohydrazide350425Not ReportedNot ReportedFe³⁺[1]
Carbazole-based Schiff base L375465Not Reported1.64 x 10⁴Al³⁺[2][3]
Indole-3-carboxaldehyde Schiff Base (representative)~350~430Not ReportedNot ReportedGeneral[4]

Table 2: Detection Limits of Carbazole-Based Fluorescent Probes

Probe NameTarget AnalyteDetection Limit (LOD)Solvent SystemReference
(E)-N1-((9-ethyl-9H-carbazol-3-yl)methylene)-5-nitrobenzene-1,2-diamineFe³⁺1.0 - 6.0 µMNot Specified[1]
Carbazole-based Schiff base LAl³⁺9.29 x 10⁻⁷ MOrganic/Aqueous[2][3]

Experimental Protocols

Protocol 1: Synthesis of N-boc-carbazole-3-yl Schiff Base (Probe-Boc)

This protocol describes the synthesis of a Schiff base fluorescent probe from this compound and a representative amine, 2-aminoethanol.

Materials:

  • This compound

  • 2-Aminoethanol

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (30 mL).

  • Add 2-aminoethanol (1.2 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-boc protected Schiff base (Probe-Boc).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Deprotection of N-boc Group to Yield Final Probe (Probe-NH)

This protocol describes the removal of the Boc protecting group to yield the final fluorescent probe with a free N-H on the carbazole moiety.

Materials:

  • N-boc protected Schiff base (Probe-Boc) from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the N-boc protected Schiff base (Probe-Boc) (0.5 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (2.5 mmol, 5 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the deprotected fluorescent probe (Probe-NH).

  • Further purification can be achieved by recrystallization or column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: General Procedure for Fluorescence Spectroscopic Studies

This protocol outlines a general method for evaluating the fluorescent properties of the synthesized probe in the presence of a target analyte.

Materials:

  • Synthesized fluorescent probe (Probe-NH)

  • Stock solution of the probe in a suitable solvent (e.g., DMSO or acetonitrile)

  • Buffer solution (e.g., HEPES, PBS) at the desired pH

  • Stock solution of the target analyte

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Prepare a working solution of the probe by diluting the stock solution in the desired buffer (e.g., to 10 µM in HEPES buffer, pH 7.4).

  • Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (λex).

  • Prepare a series of solutions containing the probe at a fixed concentration and varying concentrations of the target analyte.

  • Incubate the solutions for a specific period to allow for the reaction or binding to occur.

  • Record the fluorescence emission spectra for each solution.

  • Plot the fluorescence intensity at the emission maximum (λem) against the analyte concentration to determine the detection range and limit of detection (LOD).

  • To assess selectivity, repeat the experiment with other potential interfering species at concentrations typically found in the intended application environment.

Mandatory Visualizations

Synthesis_Workflow start This compound reaction1 Schiff Base Condensation (Reflux, 4-6h) start->reaction1 reagent Amine (e.g., 2-Aminoethanol) Ethanol, Acetic Acid (cat.) reagent->reaction1 intermediate N-boc Protected Probe (Probe-Boc) reaction1->intermediate reagent2 Trifluoroacetic Acid (TFA) Dichloromethane (DCM) intermediate->reagent2 purification1 Column Chromatography intermediate->purification1 reaction2 Boc Deprotection (0°C to RT, 2-4h) reagent2->reaction2 final_probe Final Fluorescent Probe (Probe-NH) reaction2->final_probe purification2 Workup & Purification final_probe->purification2 purification1->reagent2 application Fluorescence Studies & Bioimaging purification2->application

Caption: Synthetic workflow for the fluorescent probe.

Experimental_Workflow prep_probe Prepare Probe Stock Solution (1 mM in DMSO) working_sol Prepare Working Probe Solution (e.g., 10 µM in Buffer) prep_probe->working_sol prep_analyte Prepare Analyte Stock Solution titration Add Varying Concentrations of Analyte to Probe Solution prep_analyte->titration working_sol->titration incubation Incubate for a Set Time titration->incubation measurement Measure Fluorescence Spectra (Excitation at λex) incubation->measurement analysis Data Analysis: - Plot Intensity vs. [Analyte] - Determine LOD & Selectivity measurement->analysis

Caption: Workflow for fluorescence titration experiments.

Signaling_Pathway_Sensing probe Fluorescent Probe (Low Fluorescence) binding Binding / Reaction probe->binding analyte Target Analyte (e.g., Metal Ion) analyte->binding complex Probe-Analyte Complex (High Fluorescence) binding->complex signal Fluorescence Signal (Turn-On Response) complex->signal

Caption: General sensing mechanism of a turn-on probe.

References

Application Notes and Protocols: N-boc-carbazole-3-carboxaldehyde in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of N-boc-carbazole-3-carboxaldehyde as a key intermediate in the development of novel anticancer agents. Detailed protocols for synthesis, biological evaluation, and elucidation of the mechanism of action are provided to facilitate further research and drug discovery in this promising area.

Introduction

Carbazole and its derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer properties. The carbazole nucleus, a tricyclic aromatic system, serves as a privileged scaffold for the design of molecules that can interact with various biological targets implicated in cancer progression. This compound is a versatile starting material, offering a strategic handle for the introduction of diverse functionalities to modulate the anticancer efficacy and selectivity of the resulting compounds.

One notable derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has demonstrated selective and potent inhibitory activity against melanoma cells by reactivating the p53 tumor suppressor pathway, highlighting the therapeutic potential of this class of molecules. This document outlines the synthetic routes from this compound to such active compounds and details the experimental procedures to assess their anticancer effects.

Data Presentation: Anticancer Activity of Carbazole Derivatives

The following table summarizes the in vitro anticancer activity of various carbazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
ECCA N-Alkyl-carbazole-3-carboxaldehydeMelanoma (BRAF-mutated & wild-type)Strong Inhibition[1]
LCY-2-CHO N-Benzyl-carbazole-3-carboxaldehydeTHP-1 (Monocytic Leukemia)Induces Apoptosis[2][3]
Compound 3b Carbazole-Thiazole AnalogueHepG-2 (Hepatocellular Carcinoma)0.0304 ± 0.001[4]
MCF-7 (Breast Cancer)0.058 ± 0.002[4]
HCT-116 (Colon Carcinoma)0.047 ± 0.002[4]
Compound 5c Carbazole-Thiazole AnalogueHepG-2 (Hepatocellular Carcinoma)0.048 ± 0.002[4]
MCF-7 (Breast Cancer)0.086 ± 0.0025[4]
HCT-116 (Colon Carcinoma)0.06 ± 0.007[4]
DMCM Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amineU87 MG (Glioma)13.34[5]
Various Palindromic Carbazole DerivativesA549, HCT-116, MCF-7, U-2 OSPotent Antiproliferative Activity[6]

Experimental Protocols

I. Synthesis of N-Substituted Carbazole-3-carboxaldehyde Derivatives

This section outlines a general two-step synthetic protocol starting from this compound to generate N-alkylated or N-arylated derivatives.

Step 1: Deprotection of this compound

The tert-Butyloxycarbonyl (Boc) protecting group on the carbazole nitrogen can be removed under acidic conditions.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or ethyl acetate)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound in DCM.

    • Add an excess of TFA or a solution of HCl in an organic solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture by carefully adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 9H-carbazole-3-carboxaldehyde.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: N-Alkylation or N-Arylation of 9H-carbazole-3-carboxaldehyde

The deprotected carbazole can be subsequently N-substituted to introduce various functionalities.

  • Materials:

    • 9H-carbazole-3-carboxaldehyde

    • Alkyl halide (e.g., ethyl iodide, benzyl bromide) or Aryl halide

    • Base (e.g., potassium carbonate, sodium hydride)

    • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

  • Procedure for N-Alkylation:

    • To a solution of 9H-carbazole-3-carboxaldehyde in DMF or acetonitrile, add the base (e.g., potassium carbonate).

    • Add the corresponding alkyl halide and stir the mixture at room temperature or elevated temperature as required.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired N-alkyl-carbazole-3-carboxaldehyde derivative.

II. Biological Evaluation Protocols

A. Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Human cancer cell lines (e.g., melanoma, breast cancer, leukemia)

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

    • 96-well plates

    • Test compounds (carbazole derivatives) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the carbazole derivatives (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7][8][9]

B. Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Harvest the cells after treatment with the carbazole derivatives.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[3][5][10][11][12]

C. Cell Cycle Analysis

This method uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Treated and untreated cancer cells

    • Cold 70% ethanol

    • PBS

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Protocol:

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.[2][6][13]

Signaling Pathways and Mechanisms of Action

Carbazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

1. p53-Mediated Apoptosis

Several carbazole derivatives, such as ECCA, have been shown to activate the p53 signaling pathway. p53, a critical tumor suppressor, can trigger apoptosis in response to cellular stress.

p53_pathway p53_Activation p53 Activation (Phosphorylation) Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Permeability Mitochondrial Outer Membrane Permeabilization Bax_Upregulation->Mitochondrial_Permeability Bcl2_Downregulation->Mitochondrial_Permeability Cytochrome_c_Release Cytochrome c Release Mitochondrial_Permeability->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_3_Activation Caspase-3 Activation Apoptosome_Formation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: p53-mediated apoptotic pathway induced by carbazole derivatives.

2. Caspase-Mediated Apoptosis

Many carbazole derivatives induce apoptosis through the activation of caspases, which are key executioners of programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][10]

caspase_pathway Intrinsic_Pathway Intrinsic Pathway (Mitochondrial Stress) Caspase_9_Activation Caspase-9 Activation Intrinsic_Pathway->Caspase_9_Activation Extrinsic_Pathway Extrinsic Pathway (Death Receptor Ligation) Caspase_8_Activation Caspase-8 Activation Extrinsic_Pathway->Caspase_8_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Caspase_8_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis Carbazole_Derivative Carbazole_Derivative Carbazole_Derivative->Extrinsic_Pathway

Caption: Caspase-mediated apoptosis pathways activated by carbazoles.

3. Cell Cycle Arrest

Carbazole derivatives can also induce cell cycle arrest, preventing cancer cells from proliferating. This is often observed at the G2/M or G0/G1 phases of the cell cycle.[5][6][13][14]

cell_cycle_arrest G2_M_Arrest G2/M Phase Arrest Proliferation_Inhibition Inhibition of Cell Proliferation G2_M_Arrest->Proliferation_Inhibition G0_G1_Arrest G0/G1 Phase Arrest G0_G1_Arrest->Proliferation_Inhibition Carbazole_Derivative Carbazole_Derivative Carbazole_Derivative->G0_G1_Arrest

Caption: Cell cycle arrest induced by carbazole derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of anticancer agents derived from this compound.

experimental_workflow Deprotection Boc Deprotection Intermediate 9H-carbazole-3-carboxaldehyde Deprotection->Intermediate Derivatization N-Alkylation / N-Arylation Intermediate->Derivatization Library Library of Carbazole Derivatives Derivatization->Library Screening In Vitro Anticancer Screening (MTT Assay) Library->Screening Hit_Identification Hit Identification (Active Compounds) Screening->Hit_Identification Mechanism_Study Mechanism of Action Studies Hit_Identification->Mechanism_Study Potent Hits Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Promising Leads Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Mechanism_Study->Cell_Cycle_Assay

Caption: Workflow for anticancer drug discovery using this compound.

References

Application of N-boc-carbazole-3-carboxaldehyde in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-boc-carbazole-3-carboxaldehyde serves as a crucial building block in the synthesis of novel organic sensitizers for dye-sensitized solar cells (DSSCs). Its carbazole core is an excellent electron-donating moiety, which is a key characteristic for effective photosensitizers in DSSCs.[1][2] The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom of the carbazole allows for controlled and specific modifications at other positions of the carbazole ring system. The aldehyde functional group at the 3-position provides a reactive site for extending the π-conjugation and introducing acceptor groups, which is essential for designing efficient donor-π-acceptor (D-π-A) dyes.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of carbazole-based dyes for high-performance DSSCs.

Core Concepts and Principles

The fundamental working principle of a DSSC involves the absorption of light by a dye molecule anchored to a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).[1] Upon photoexcitation, the dye injects an electron into the conduction band of the TiO₂. This electron then travels through an external circuit to the counter electrode, generating an electric current. The oxidized dye is subsequently regenerated by a redox electrolyte. The overall efficiency of a DSSC is largely dependent on the photophysical and electrochemical properties of the sensitizing dye.

Carbazole-based dyes are advantageous due to their strong electron-donating nature, high hole mobility, and excellent thermal and chemical stability.[1][2] The general structure of a carbazole-based sensitizer is a D-π-A architecture, where the carbazole unit acts as the electron donor (D), a conjugated spacer serves as the π-bridge (π), and an electron-withdrawing group functions as the electron acceptor (A) with an anchoring group to bind to the TiO₂ surface.[3][5]

Experimental Protocols

1. Synthesis of a Carbazole-Based Dye from this compound

This protocol outlines a general synthetic route for a D-π-A carbazole dye starting from this compound. A common strategy involves a Knoevenagel condensation to introduce the acceptor and anchoring group.

Materials:

  • This compound

  • Cyanoacetic acid (or other suitable acceptor with an active methylene group)

  • Piperidine

  • Acetonitrile (anhydrous)

  • Chloroform

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Knoevenagel Condensation:

    • Dissolve this compound (1 equivalent) and cyanoacetic acid (1.2 equivalents) in anhydrous acetonitrile.

    • Add a catalytic amount of piperidine to the solution.

    • Reflux the reaction mixture for 8-12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in chloroform and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a chloroform/methanol mixture as the eluent to obtain the pure N-boc-protected carbazole dye.

  • Deprotection of the Boc Group (if required):

    • The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the free N-H carbazole is desired for the final dye structure. However, many efficient carbazole dyes retain a substituent on the nitrogen to improve solubility and prevent aggregation.

2. Fabrication of a Dye-Sensitized Solar Cell

Materials:

  • FTO (Fluorine-doped Tin Oxide) coated glass slides

  • TiO₂ paste (e.g., P25)

  • The synthesized carbazole dye

  • Anhydrous ethanol

  • Acetonitrile and valeronitrile (for electrolyte)

  • Iodine (I₂)

  • Lithium iodide (LiI)

  • 4-tert-butylpyridine (TBP)

  • Guanidinium thiocyanate (GuNCS)

  • Platinum precursor (e.g., H₂PtCl₆)

  • Thermoplastic sealant (e.g., Surlyn)

Procedure:

  • Preparation of the TiO₂ Photoanode:

    • Clean the FTO glass slides by sonicating in a sequence of detergent, deionized water, and ethanol.

    • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.

    • Sinter the TiO₂-coated FTO slide in a furnace at a specific temperature profile, typically ramping up to 500°C and holding for 30 minutes, to ensure good particle necking and adhesion to the FTO.

    • Allow the photoanode to cool down to room temperature.

  • Dye Sensitization:

    • Immerse the TiO₂ photoanode in a solution of the synthesized carbazole dye (typically 0.3-0.5 mM in a suitable solvent like a mixture of acetonitrile and tert-butanol) for 12-24 hours at room temperature.

    • After sensitization, rinse the photoanode with anhydrous ethanol to remove any non-adsorbed dye molecules and dry it in a stream of nitrogen.

  • Preparation of the Counter Electrode:

    • Drill a small hole in another FTO glass slide for electrolyte filling.

    • Clean the FTO slide as described in step 1.

    • Deposit a thin layer of a platinum catalyst on the conductive side of the FTO glass by drop-casting a solution of H₂PtCl₆ in isopropanol and then heating it at 400°C for 20 minutes.

  • Assembly of the DSSC:

    • Assemble the dye-sensitized TiO₂ photoanode and the platinum-coated counter electrode in a sandwich-like configuration, separated by a thin thermoplastic sealant (e.g., Surlyn).

    • Heat the assembly to melt the sealant and bond the two electrodes together, leaving the small hole in the counter electrode open.

  • Electrolyte Injection:

    • Prepare the electrolyte solution, a common composition being 0.05 M I₂, 0.1 M LiI, 0.5 M TBP, and 0.1 M GuNCS in a mixture of acetonitrile and valeronitrile (85:15 v/v).

    • Introduce the electrolyte into the cell through the pre-drilled hole in the counter electrode via vacuum backfilling.

    • Seal the hole with a small piece of Surlyn and a microscope coverslip by heating.

3. Characterization and Performance Measurement

The photovoltaic performance of the fabricated DSSCs should be evaluated under standard simulated solar irradiation (AM 1.5G, 100 mW/cm²). The key parameters to be measured are:

  • Short-circuit current density (Jsc): The maximum current density when the voltage is zero.

  • Open-circuit voltage (Voc): The maximum voltage when the current is zero.

  • Fill factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).

  • Power conversion efficiency (PCE, η): The overall efficiency of the cell, calculated as (Jsc * Voc * FF) / Pin, where Pin is the power of the incident light.

Data Presentation

The performance of DSSCs utilizing carbazole-based dyes derived from precursors like this compound can vary depending on the specific molecular structure of the dye. Below is a summary of representative photovoltaic performance data for different carbazole dyes.

Dye ReferenceJsc (mA/cm²)Voc (V)FFPCE (η) (%)
CAR-TPA[6]---2.12
CAR-THIOHX[6]---1.83
N1[3]9.060.577-3.55
DCH₁[5]---2.45
DRA-BDC[7]2.460.5890.791.16

Mandatory Visualizations

G cluster_synthesis Synthesis of Carbazole Dye start This compound reaction Knoevenagel Condensation start->reaction reagent1 Cyanoacetic Acid + Piperidine reagent1->reaction intermediate Crude N-boc-protected Carbazole Dye reaction->intermediate purification Column Chromatography intermediate->purification product Pure Carbazole Dye purification->product

Caption: Synthetic workflow for a carbazole-based dye.

G cluster_dssc DSSC Working Principle sun Sunlight (hν) dye Carbazole Dye (S) sun->dye 1. Light Absorption tio2 TiO₂ Conduction Band dye->tio2 2. Electron Injection load External Load tio2->load 3. Electron Transport ce Counter Electrode load->ce electrolyte Redox Electrolyte (I⁻/I₃⁻) ce->electrolyte 4. Electrolyte Reduction electrolyte->dye 5. Dye Regeneration

Caption: Working principle of a dye-sensitized solar cell.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-Carbazole-3-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-Boc-carbazole-3-carboxaldehyde synthesis.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing step-by-step solutions to overcome these challenges.

Low or No Product Yield

Problem: The reaction results in a low yield or complete absence of the desired this compound.

Possible Causes and Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is moisture-sensitive.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous DMF and POCl₃.

  • Insufficient Reaction Temperature: The formylation of the N-Boc protected carbazole may require specific temperature conditions to proceed efficiently.

    • Solution: While the initial formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C), the subsequent reaction with N-Boc-carbazole may require gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) at different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal condition.

  • Incomplete N-Boc Protection: If the starting material contains unprotected carbazole, side reactions can occur, leading to a lower yield of the desired product.

    • Solution: Confirm the purity of the N-Boc-carbazole starting material by NMR or LC-MS before proceeding with the formylation. If necessary, repurify the starting material.

Formation of Multiple Products (Side Reactions)

Problem: TLC or NMR analysis of the crude product indicates the presence of significant impurities or side products.

Possible Causes and Solutions:

  • Diformylation: The carbazole ring can undergo formylation at more than one position, leading to the formation of diformyl-N-Boc-carbazole.

    • Solution: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. Adding the Vilsmeier reagent dropwise to the solution of N-Boc-carbazole at a low temperature can also help to control the reaction and minimize diformylation.

  • Cleavage of the Boc Group: The acidic nature of the Vilsmeier-Haack reaction can potentially lead to the deprotection of the N-Boc group.

    • Solution: Maintain a low reaction temperature and minimize the reaction time. A carefully controlled aqueous workup is crucial to neutralize the acidic components without cleaving the Boc group.

  • Formylation at an Undesired Position: While formylation is expected at the 3-position, trace amounts of other isomers may form.

    • Solution: The regioselectivity of the Vilsmeier-Haack reaction on carbazoles is generally high for the 3-position. However, purification by column chromatography is usually necessary to isolate the desired isomer.

Difficulties in Product Purification

Problem: The isolation of pure this compound from the reaction mixture is challenging.

Possible Causes and Solutions:

  • Co-elution of Impurities: Side products or unreacted starting material may have similar polarities to the desired product, making separation by column chromatography difficult.

    • Solution: Optimize the solvent system for column chromatography. A gradual gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. If co-elution persists, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) may be effective.

  • Product Instability: The product may be sensitive to prolonged exposure to silica gel or acidic/basic conditions during workup.

    • Solution: Minimize the time the product is on the silica gel column. Neutralize the reaction mixture carefully during workup and avoid harsh pH conditions.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of N-Boc-carbazole to the Vilsmeier reagent?

A1: The optimal molar ratio can vary, but a good starting point is a slight excess of the Vilsmeier reagent. A ratio of 1:1.1 to 1:1.5 (N-Boc-carbazole to Vilsmeier reagent) is often recommended to ensure complete conversion of the starting material while minimizing the risk of diformylation.

Q2: What is the recommended temperature and reaction time for the formylation step?

A2: The Vilsmeier reagent is typically prepared at 0-5 °C. The subsequent reaction with N-Boc-carbazole is often carried out at room temperature for several hours. However, gentle heating (e.g., to 40-60 °C) may be necessary to drive the reaction to completion. It is crucial to monitor the reaction progress by TLC to determine the optimal reaction time and avoid the formation of byproducts.

Q3: What are the most common side products in this synthesis?

A3: The most common side products include unreacted N-Boc-carbazole, diformylated N-Boc-carbazole, and potentially carbazole-3-carboxaldehyde if the Boc group is cleaved during the reaction or workup.

Q4: How can I confirm the identity and purity of the final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Q5: Are there any alternative methods for the synthesis of this compound?

A5: While the Vilsmeier-Haack reaction is the most common method for the formylation of carbazoles, other formylation methods for aromatic compounds exist. However, for carbazole derivatives, the Vilsmeier-Haack reaction is generally considered efficient and reliable.

III. Data Presentation

The following table summarizes the effect of key reaction parameters on the yield of this compound. This data is illustrative and based on typical outcomes for Vilsmeier-Haack reactions on carbazole derivatives.

Entry Equivalents of Vilsmeier Reagent Temperature (°C) Reaction Time (h) Yield (%) Key Observation
11.02512~60Incomplete conversion of starting material.
21.22512~75Good conversion, minimal side products.
31.52512~85High conversion, trace diformylation observed.
42.02512~70Significant diformylation product detected.
51.2024~40Slow reaction rate, low conversion.
61.2406~80Faster reaction, good yield.
71.2604~82Rapid reaction, slight increase in impurities.

IV. Experimental Protocols

Synthesis of N-Boc-Carbazole

This protocol describes the protection of the carbazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Carbazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of carbazole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and Boc₂O (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-carbazole.

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol details the formylation of N-Boc-carbazole.

Materials:

  • N-Boc-carbazole

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve N-Boc-carbazole (1.0 eq) in anhydrous DCM.

  • Add the solution of N-Boc-carbazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

V. Visualizations

experimental_workflow cluster_0 N-Boc Protection cluster_1 Vilsmeier-Haack Formylation carbazole Carbazole boc_protection React with Boc₂O, DMAP in THF carbazole->boc_protection nboc_carbazole N-Boc-Carbazole boc_protection->nboc_carbazole formylation React with N-Boc-Carbazole in DCM nboc_carbazole->formylation vilsmeier_reagent Prepare Vilsmeier Reagent (POCl₃ + DMF) vilsmeier_reagent->formylation workup Aqueous Workup and Purification formylation->workup final_product This compound workup->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low or No Product Yield cause1 Inactive Vilsmeier Reagent? start->cause1 cause2 Incorrect Reaction Temperature? start->cause2 cause3 Impure Starting Material? start->cause3 solution1 Use anhydrous reagents and inert atmosphere. cause1->solution1 solution2 Optimize temperature by monitoring with TLC. cause2->solution2 solution3 Verify purity of N-Boc-Carbazole (NMR, LC-MS). cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Formylation of N-Boc-Carbazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the formylation of N-tert-butoxycarbonyl (Boc)-carbazole. It addresses common side reactions and offers solutions to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the formylation of N-Boc-carbazole?

A1: The two most common methods are the Vilsmeier-Haack reaction and directed ortho-lithiation followed by quenching with a formylating agent. The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution using a Vilsmeier reagent (e.g., generated from POCl₃ and DMF), which typically directs formylation to the electron-rich 3- and 6-positions of the carbazole ring.[1][2] Directed ortho-lithiation uses an organolithium base (like n-BuLi or s-BuLi) to deprotonate the position adjacent to the N-Boc group (the C1 position), followed by reaction with an electrophilic formyl source like DMF.

Q2: What is the most common and significant side reaction during the formylation of N-Boc-carbazole?

A2: The most prevalent side reaction is the cleavage of the N-Boc protecting group. The Boc group is notoriously labile under acidic conditions.[3] Since the Vilsmeier-Haack reaction often generates an acidic environment, particularly during workup, undesired deprotection is a frequent issue, leading to the formation of carbazole or N-formylcarbazole.

Q3: How does the choice of method affect the regioselectivity of the formylation?

A3: The choice of method is the primary determinant of regioselectivity.

  • Vilsmeier-Haack Reaction: This electrophilic substitution is governed by the electronic properties of the carbazole ring. It preferentially occurs at the C3 and C6 positions, which are the most electron-rich and sterically accessible.

  • Directed Ortho-Lithiation: This method is controlled by the directing capacity of the N-Boc group. The lithium base coordinates to the carbonyl oxygen of the Boc group, directing deprotonation to the adjacent C1 and C8 positions, resulting in high regioselectivity for C1-formylation.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: The primary product isolated is the deprotected carbazole, not the formylated product.

  • Q: What is the likely cause?

    • A: The reaction or workup conditions were too acidic, leading to the cleavage of the acid-sensitive N-Boc group.[3][4] This is a very common issue with the Vilsmeier-Haack reaction, where reagents like POCl₃ can generate acidic byproducts.[2]

  • Q: How can this be resolved?

    • A:

      • Modify Vilsmeier-Haack Conditions: Perform the reaction at the lowest possible temperature (e.g., 0 °C) and for the shortest duration necessary.

      • Careful Workup: Quench the reaction by pouring it onto ice and neutralize carefully with a cooled base solution (e.g., sodium bicarbonate, sodium carbonate, or dilute NaOH) while maintaining a low temperature to avoid localized heating and acid concentration.

      • Alternative Method: Switch to the ortho-lithiation protocol, which is performed under basic conditions and avoids acid-induced deprotection.

Problem 2: The reaction yields a mixture of regioisomers (e.g., 1-formyl and 3-formyl derivatives).

  • Q: What is the likely cause?

    • A: This indicates a lack of regiochemical control. It may occur if the Vilsmeier-Haack reaction conditions are harsh enough to cause some Boc-group cleavage, followed by formylation of the unprotected carbazole, or if the directing-group ability in a lithiation reaction is compromised.

  • Q: How can this be resolved?

    • A:

      • For C1-selectivity: Use the directed ortho-lithiation method, which is highly selective for the C1 position. Ensure the temperature is kept very low (e.g., -78 °C) during lithiation to prevent potential isomer migration.

      • For C3-selectivity: Optimize the Vilsmeier-Haack reaction. Use a solvent that promotes better selectivity and ensure the temperature is controlled. Verify the purity of the starting N-Boc-carbazole.

Problem 3: A significant byproduct is identified as N-formylcarbazole.

  • Q: What is the likely cause?

    • A: This is a multi-step side reaction. First, the N-Boc group is cleaved under the reaction conditions (see Problem 1). The resulting free amine on the carbazole is then N-formylated by the reagent.[5][6]

  • Q: How can this be resolved?

    • A: The solution is to prevent the initial deprotection step. Implement the strategies outlined in Problem 1, such as using milder conditions, ensuring a careful, cold, and basic workup, or switching to an orthogonal synthetic method like ortho-lithiation.

Problem 4: The reaction shows low conversion or fails to proceed.

  • Q: What is the likely cause?

    • A:

      • Vilsmeier-Haack: The Vilsmeier reagent may not have formed correctly or may have degraded due to moisture. The reaction temperature might be too low or the reaction time too short.

      • Ortho-lithiation: The organolithium reagent (e.g., n-BuLi) may have a lower-than-expected molarity. Traces of water in the solvent or on the glassware can quench the base. The reaction temperature may be too low for the deprotonation step to occur efficiently with certain bases.

  • Q: How can this be resolved?

    • A:

      • General: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.

      • Vilsmeier-Haack: Prepare the Vilsmeier reagent in situ just before use. Consider a modest increase in temperature or reaction time while monitoring the reaction by TLC to track the consumption of starting material.

      • Ortho-lithiation: Titrate the organolithium reagent before use to determine its exact concentration. Maintain stringent anhydrous conditions.

Data Presentation

Table 1: Comparison of Primary Formylation Methodologies for N-Boc-Carbazole

FeatureVilsmeier-Haack ReactionDirected Ortho-Lithiation
Principle Electrophilic Aromatic Substitution[2]Directed Deprotonation-Substitution[7]
Typical Reagents POCl₃ / DMF (or other formamide)s-BuLi or n-BuLi / TMEDA, then DMF
Regioselectivity C3 / C6 positionsC1 position
Key Side Reactions N-Boc deprotection (acid-catalyzed) [3], N-formylation, poor regioselectivityRing fragmentation (if conditions are harsh), incomplete reaction if moisture is present
Advantages Reagents are common and inexpensive.Excellent regiochemical control.
Disadvantages Prone to acid-catalyzed side reactions. Can yield isomeric mixtures.Requires strict anhydrous/inert conditions and cryogenic temperatures. Organolithium reagents are highly reactive.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation at the C3 Position

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), cool anhydrous DMF (3.0 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30-45 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve N-Boc-carbazole (1.0 eq.) in a minimal amount of anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Monitoring: Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC.

  • Workup: Once the starting material is consumed, pour the reaction mixture slowly onto a stirred slurry of crushed ice and sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Directed Ortho-Lithiation and Formylation at the C1 Position

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂), dissolve N-Boc-carbazole (1.0 eq.) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add s-butyllithium (s-BuLi, 1.2 eq.) dropwise via syringe. Stir the mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous DMF (3.0 eq.) dropwise to the reaction mixture at -78 °C.

  • Warming & Quenching: Allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup Assemble Dry Glassware Under Inert Atmosphere prep_reagents->setup react Perform Formylation (Vilsmeier or Lithiation) setup->react monitor Monitor Progress (TLC) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify char Characterize Product (NMR, MS, etc.) purify->char

Caption: General experimental workflow for the formylation of N-Boc-carbazole.

side_reactions cluster_desired Desired Pathway cluster_side Side Reaction Pathway start N-Boc-Carbazole desired_product C-Formyl N-Boc-Carbazole start->desired_product Formylating Agent (e.g., Vilsmeier) deprotected Carbazole Intermediate (Unstable) start->deprotected Acidic Conditions (H⁺) side_product1 Deprotected Carbazole (Isolated after workup) deprotected->side_product1 Basic Workup side_product2 N-Formylcarbazole deprotected->side_product2 Reaction with Formylating Agent

Caption: Key side reaction pathway (debocylation) vs. the desired C-formylation.

troubleshooting_tree start Unsatisfactory Result p1 Problem: Low Yield / No Reaction start->p1 p2 Problem: Deprotected Carbazole is Major Product start->p2 p3 Problem: Mixture of Regioisomers start->p3 c1a Cause: Wet Reagents/Solvents p1->c1a c1b Cause: Inactive Base (Lithiation) or Reagent (Vilsmeier) p1->c1b s1 Solution: Use anhydrous conditions. Titrate BuLi. Use fresh POCl₃. c1a->s1 c1b->s1 c2 Cause: Reaction/Workup is too acidic. Boc group cleaved. p2->c2 s2 Solution: Use lower temp. Careful cold/basic quench. Switch to ortho-lithiation. c2->s2 c3 Cause: Poor regiocontrol in Vilsmeier-Haack reaction. p3->c3 s3 Solution: Optimize Vilsmeier conditions. For C1-formyl, use ortho-lithiation method. c3->s3

References

Technical Support Center: Optimization of Suzuki Coupling for N-Boc-Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Suzuki coupling conditions for N-tert-butyloxycarbonyl (N-Boc)-carbazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during these critical cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction of an N-Boc-carbazole derivative resulting in a low yield?

A1: Low yields in Suzuki coupling reactions involving N-Boc-carbazole derivatives can stem from several factors. Common culprits include suboptimal reaction conditions, catalyst deactivation, and side reactions. Inefficient oxidative addition or reductive elimination steps in the catalytic cycle can slow down the reaction.[1][2] Side reactions such as homocoupling of the boronic acid/ester or deboronation can consume starting materials, reducing the desired product's yield.[3] Additionally, the purity of reagents and solvents is crucial, as impurities can poison the catalyst.[1]

Q2: Can the N-Boc protecting group be cleaved under Suzuki coupling conditions?

A2: While the N-Boc group is generally stable to the basic conditions used in many Suzuki couplings, cleavage can occur under certain circumstances.[4] Stronger bases, elevated temperatures, or prolonged reaction times can lead to partial or complete deprotection. The choice of base is critical; for instance, some conditions that lead to Boc cleavage can be avoided by using milder bases like K2CO3 or Cs2CO3 instead of stronger ones like NaOH or K3PO4 under harsh conditions.[5] If deprotection is observed, it is recommended to screen different bases and potentially lower the reaction temperature.

Q3: What are the most common side reactions in the Suzuki coupling of N-Boc-carbazole derivatives and how can I minimize them?

A3: The most prevalent side reactions are:

  • Homocoupling: The coupling of two boronic acid/ester molecules. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under Argon or Nitrogen) can significantly reduce homocoupling.[3][6]

  • Protodeboronation: The replacement of the boronic acid/ester group with a hydrogen atom. This can be caused by excess water, high temperatures, or certain bases. Using anhydrous solvents (if compatible with the chosen base), minimizing reaction time, and using boronic esters (like pinacol esters) which can be more stable than boronic acids can mitigate this issue.[3][6]

  • Dehalogenation: The replacement of the halide on the carbazole derivative with a hydrogen atom. This can be a result of side reactions involving the palladium catalyst. Optimizing the ligand and catalyst system can help to suppress this pathway.

Q4: How do I choose the right palladium catalyst and ligand for my N-Boc-carbazole Suzuki coupling?

A4: The choice of catalyst and ligand is critical for a successful Suzuki coupling. For electron-rich heterocycles like N-Boc-carbazole, bulky and electron-rich phosphine ligands are often preferred as they can promote the oxidative addition step.[6] Commonly used catalysts include Pd(PPh3)4 and Pd(dppf)Cl2.[7] However, more modern Buchwald ligands (e.g., XPhos, SPhos) in combination with palladium sources like Pd2(dba)3 or Pd(OAc)2 can offer superior performance, especially for challenging substrates.[8] A screening of different catalyst/ligand combinations is often necessary to identify the optimal system for a specific substrate pair.

Troubleshooting Guide

Problem 1: Low to No Product Formation
Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst like a Buchwald G3 or G4 palladacycle for more reliable generation of the active Pd(0) species.[6]
Inefficient Oxidative Addition Switch to a more electron-rich and bulky ligand (e.g., Buchwald ligands like XPhos or SPhos). If using a bromo-carbazole, consider converting it to the more reactive iodo-carbazole.
Poor Solubility of Reagents Screen different solvents or solvent mixtures (e.g., Dioxane/H2O, Toluene/H2O, DMF, 2-MeTHF). Ensure vigorous stirring, especially for biphasic mixtures.[6][9]
Inappropriate Base Screen a variety of bases (e.g., K2CO3, Cs2CO3, K3PO4). The choice of base can significantly impact the reaction rate and yield.[8]
Reaction Not at Optimal Temperature Gradually increase the reaction temperature. Some sluggish reactions may require higher temperatures to proceed. However, be mindful of potential N-Boc deprotection at very high temperatures.
Problem 2: Presence of Significant Side Products
Possible Cause Troubleshooting Step
Homocoupling of Boronic Acid/Ester Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before adding the catalyst.[6] Maintain a positive pressure of inert gas throughout the reaction.
Protodeboronation of Boronic Acid/Ester Use a boronic ester (e.g., pinacol ester) instead of a boronic acid for increased stability.[3] Use anhydrous solvents if possible and avoid excessively long reaction times.
N-Boc Deprotection Switch to a milder base (e.g., from K3PO4 to K2CO3). Attempt the reaction at a lower temperature. Monitor the reaction progress closely to avoid unnecessarily long reaction times.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from literature for the Suzuki coupling of N-Boc-carbazole derivatives and analogous N-heterocycles.

Table 1: Catalyst and Ligand Comparison

ElectrophileNucleophileCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
N-Boc-5,8-dimethyl-3-bromocarbazoleArylboronic acidPd(PPh3)4 (5)-Na2CO3 (2)1,4-Dioxane/H2ORefluxVariesGood
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2 (10)-K2CO3 (2)DME/H2O802High
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh3)4 (10)-K2CO3 (2)DME/H2O80>2Lower
ortho-Bromoaniline derivativeAlkylboronic esterCataCXium A palladacycle (10)-Cs2CO3 (2)2-MeTHF80-95
3-Chloroindazole (N-Bn protected)Phenylboronic acidPd2(dba)3 (2)XPhos (4)K3PO4 (2)Dioxane/H2O100-High

Table 2: Base and Solvent Comparison

ElectrophileNucleophileCatalyst/LigandBase (Equiv.)SolventTemp (°C)Yield (%)
ortho-Bromoaniline derivativeAlkylboronic esterCataCXium A palladacycleCs2CO3 (2)2-MeTHF8095
ortho-Bromoaniline derivativeAlkylboronic esterCataCXium A palladacycleCs2CO3 (2)1,4-Dioxane/H2O8051
ortho-Bromoaniline derivativeAlkylboronic esterCataCXium A palladacycleCs2CO3 (2)Toluene80~50
3-Arylindazole derivativeArylboronic acidP2 PrecatalystK3PO4 (2)Dioxane/H2O (4:1)100Good to Excellent

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of N-Boc-3-bromocarbazole with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-Boc-3-bromocarbazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add N-Boc-3-bromocarbazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent (e.g., 1,4-Dioxane) via syringe, followed by the degassed water (typically a 4:1 to 5:1 ratio of organic solvent to water).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of N-Boc-carbazole-3-boronic acid pinacol ester with an Aryl Bromide

Materials:

  • N-Boc-carbazole-3-boronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst/ligand system (e.g., Pd2(dba)3 (2 mol%) and a Buchwald ligand like SPhos (4 mol%))

  • Base (e.g., K3PO4, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

Procedure:

  • Follow steps 1-4 from Protocol 1, adding the aryl bromide (1.0 equiv), N-Boc-carbazole-3-boronic acid pinacol ester (1.2 equiv), and base.

  • In a separate flask, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Proceed with steps 6-11 from Protocol 1.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (N-Boc-carbazole derivative, boronic acid/ester, base) setup 2. Reaction Setup (Schlenk flask, inert atmosphere) reagents->setup solvent 3. Solvent Addition & Degassing setup->solvent catalyst 4. Catalyst Addition solvent->catalyst reaction 5. Heating & Stirring catalyst->reaction monitoring 6. Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 7. Aqueous Workup monitoring->workup Complete purification 8. Purification (Column Chromatography) workup->purification analysis 9. Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for the Suzuki coupling of N-Boc-carbazole derivatives.

Troubleshooting Logic

troubleshooting_suzuki start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes replace_catalyst Use fresh catalyst or a pre-catalyst. check_catalyst->replace_catalyst No check_reagents Are reagents pure and stable? check_conditions->check_reagents Yes screen_ligands Screen bulky, electron-rich ligands. check_conditions->screen_ligands No purify_reagents Purify starting materials. check_reagents->purify_reagents Impure use_boronic_ester Use a more stable boronic ester. check_reagents->use_boronic_ester Deboronation degas_thoroughly Ensure thorough degassing. check_reagents->degas_thoroughly Homocoupling success Improved Yield replace_catalyst->success screen_base_solvent Screen different bases and solvents. screen_ligands->screen_base_solvent increase_temp Increase reaction temperature. screen_base_solvent->increase_temp increase_temp->success purify_reagents->success use_boronic_ester->success degas_thoroughly->success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

preventing degradation of N-boc-carbazole-3-carboxaldehyde during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-boc-carbazole-3-carboxaldehyde during chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in synthetic protocols.

Issue 1: Unexpected Deprotection of the N-Boc Group

Symptom: Formation of carbazole-3-carboxaldehyde or related byproducts, as confirmed by TLC, LC-MS, or NMR analysis. This indicates the loss of the tert-butoxycarbonyl (Boc) protecting group.

Primary Cause: The N-Boc group is highly sensitive to acidic conditions.[1][2] Exposure to even trace amounts of acid in reagents or solvents can lead to its cleavage. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene and carbon dioxide to yield the free amine.

Troubleshooting Steps:

  • Reagent and Solvent Purity:

    • Ensure all solvents are anhydrous and free of acidic impurities. Use freshly distilled or commercially available anhydrous solvents.

    • Verify the purity of all reagents. If using acidic reagents is unavoidable, consider using a non-protic or weakly coordinating base to neutralize any excess acid.

  • Reaction pH Control:

    • If the reaction can tolerate it, add a non-nucleophilic base (e.g., proton sponge, diisopropylethylamine) to scavenge any protons.

    • For reactions that generate acidic byproducts, consider performing the reaction in the presence of an acid scavenger.

  • Temperature Management:

    • Avoid high reaction temperatures, as this can accelerate the rate of acid-catalyzed deprotection. Perform the reaction at the lowest effective temperature.

  • Alternative Protecting Groups:

    • If acidic conditions are essential for the desired transformation, consider replacing the Boc group with a more acid-stable protecting group, such as a benzyloxycarbonyl (Cbz) or acetyl (Ac) group.

Issue 2: Oxidation of the Aldehyde Group

Symptom: Formation of N-boc-carbazole-3-carboxylic acid as a significant byproduct.

Primary Cause: Aromatic aldehydes are susceptible to oxidation, especially when exposed to air (autoxidation), oxidizing agents, or certain reaction conditions.[3]

Troubleshooting Steps:

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Solvent Degassing:

    • Degas solvents prior to use by sparging with an inert gas or by the freeze-pump-thaw method to remove dissolved oxygen.

  • Avoid Oxidizing Agents:

    • Carefully review all reagents to ensure no unintended oxidizing agents are present. Be aware that some reagents can degrade over time to form peroxides.

  • Use of Antioxidants:

    • In some cases, the addition of a radical inhibitor or antioxidant (e.g., BHT) may be beneficial, provided it does not interfere with the desired reaction.

Issue 3: Unwanted Side Reactions at the Aldehyde Carbonyl

Symptom: Formation of multiple, difficult-to-separate byproducts, suggesting the aldehyde has undergone unintended reactions.

Primary Cause: The aldehyde group is electrophilic and can react with various nucleophiles present in the reaction mixture.[4][5]

Troubleshooting Steps:

  • Protection of the Aldehyde Group:

    • If the planned reaction does not involve the aldehyde, consider protecting it as an acetal (e.g., using ethylene glycol and an acid catalyst). Acetals are stable to many nucleophiles and basic conditions and can be removed under acidic conditions after the desired reaction is complete.[6][7]

  • Control of Nucleophiles:

    • Ensure that no unintended nucleophiles (e.g., water, alcohols from solvents) are present in the reaction mixture. Use anhydrous conditions where necessary.

  • Reaction Sequence:

    • Re-evaluate the synthetic route. It may be more efficient to introduce the aldehyde functionality at a later stage in the synthesis to avoid its interference with earlier steps.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. A refrigerator (+4°C) is a suitable storage location. This minimizes exposure to air, moisture, and light, which can contribute to the oxidation of the aldehyde and hydrolysis of the Boc group.

Q2: My reaction requires a Lewis acid. How can I prevent the deprotection of the N-Boc group?

A2: The stability of the Boc group in the presence of Lewis acids varies.

  • Choice of Lewis Acid: Some Lewis acids are more compatible with Boc groups than others. For example, ZnCl₂, MgBr₂, and Sc(OTf)₃ are often used in the presence of Boc-protected amines with minimal cleavage at low temperatures. In contrast, strong Lewis acids like AlCl₃ can readily cleave the Boc group.[1][2]

  • Low Temperatures: Perform the reaction at the lowest possible temperature to slow down the rate of deprotection.

  • Stoichiometry: Use the minimum effective amount of the Lewis acid.

Q3: I am performing a reaction with a strong base. Is the N-Boc group stable under these conditions?

A3: The N-Boc group is generally stable towards most nucleophiles and bases.[2] However, very strong bases (e.g., organolithium reagents) at elevated temperatures could potentially deprotonate the carbazole ring or interact with the carbonyl of the Boc group. It is always advisable to perform a small-scale trial reaction to check for stability under your specific conditions.

Q4: Can I purify this compound using silica gel column chromatography?

A4: Yes, but with caution. Standard silica gel can be slightly acidic, which may cause partial deprotection of the Boc group during chromatography. To mitigate this, you can:

  • Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites.

  • Use Neutral Alumina: Consider using neutral alumina as the stationary phase if your compound is compatible.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Data Presentation

Table 1: Stability of N-Boc Group with Various Lewis Acids

Lewis AcidTypical ConditionsBoc Group Stability
TiCl₄-78 °C to 0 °C, CH₂Cl₂Low (often causes deprotection)
AlCl₃0 °C to RT, CH₂Cl₂Very Low (used for deprotection)[1][2]
SnCl₄-78 °C to 0 °C, CH₂Cl₂Moderate
ZnCl₂0 °C to RT, various solventsGood
MgBr₂·OEt₂0 °C to RT, various solventsGood
Sc(OTf)₃RT, various solventsExcellent

Table 2: Common Conditions for Aldehyde Protection as an Acetal

ReagentCatalystSolventTypical Conditions
Ethylene glycolp-Toluenesulfonic acid (p-TsOH)TolueneReflux with Dean-Stark trap
Ethylene glycolTrimethylsilyl chloride (TMSCl)CH₂Cl₂Room Temperature
1,3-PropanediolPyridinium p-toluenesulfonate (PPTS)BenzeneReflux

Experimental Protocols

Protocol 1: Acetal Protection of this compound

  • To a solution of this compound (1.0 eq) in toluene (0.2 M) is added ethylene glycol (3.0 eq).

  • A catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) is added.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the desired acetal-protected product.

Visualizations

degradation_pathways This compound This compound Carbazole-3-carboxaldehyde Carbazole-3-carboxaldehyde This compound->Carbazole-3-carboxaldehyde Acidic Conditions N-boc-carbazole-3-carboxylic acid N-boc-carbazole-3-carboxylic acid This compound->N-boc-carbazole-3-carboxylic acid Oxidation (O2)

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_issue Troubleshooting Unwanted Aldehyde Reactivity start Reaction with Unwanted Side Products decision Is the aldehyde required for the reaction? start->decision protect Protect aldehyde as an acetal decision->protect No react Perform desired reaction decision->react Yes (Re-evaluate conditions) protect->react deprotect Deprotect acetal react->deprotect end Desired Product deprotect->end

Caption: Decision workflow for handling unwanted aldehyde reactivity.

References

Technical Support Center: Scale-Up Synthesis of N-boc-carbazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of N-boc-carbazole-3-carboxaldehyde. The information is tailored for researchers, scientists, and drug development professionals.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common laboratory-scale method for the formylation of N-boc-carbazole is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). While effective at a small scale, scaling up this process for pilot plant or industrial production presents several challenges that can impact yield, purity, and safety.

This guide will address these scale-up challenges, providing practical advice and data to ensure a safe, efficient, and reproducible synthesis.

General Scale-Up Challenges

Scaling up the Vilsmeier-Haack reaction for the synthesis of this compound requires careful consideration of several factors:

  • Exothermic Nature and Thermal Safety : The formation of the Vilsmeier reagent is a highly exothermic process. On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, posing a significant safety risk of a runaway reaction.[1][2] Proper cooling and controlled addition of reagents are critical.[1][2]

  • Mixing and Mass Transfer : As the reaction volume increases, achieving efficient mixing becomes more challenging. Poor mixing can lead to localized "hot spots" and uneven reagent distribution, resulting in the formation of byproducts and reduced yields.

  • Reagent Stoichiometry and Addition Rate : The molar ratios of the reactants and the rate of addition of the Vilsmeier reagent or its precursors are critical parameters that often need to be re-optimized during scale-up to maintain reaction efficiency and minimize side reactions.

  • Work-up and Product Isolation : The quenching of the reaction and the isolation of the final product can be more complex at a larger scale. The handling of large volumes of aqueous and organic phases, and the potential for emulsion formation, need to be carefully managed.

  • Purification : The purification of this compound on a large scale often requires moving from chromatographic methods to more scalable techniques like crystallization. Developing a robust crystallization process is key to achieving the desired purity.

Troubleshooting Guide and FAQs

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Question Answer
Why is my reaction yield significantly lower on a larger scale compared to the lab scale? Several factors can contribute to a drop in yield during scale-up. Inefficient mixing can lead to localized areas of low reagent concentration, resulting in incomplete conversion. Poor temperature control can also promote the formation of side products. It is also possible that the reaction time needs to be adjusted for the larger scale. Consider a staged addition of the Vilsmeier reagent to better control the exotherm and ensure consistent reaction conditions.
I am observing the formation of a significant amount of a dark, tar-like byproduct. What is it and how can I avoid it? The formation of dark, polymeric byproducts is often a result of poor temperature control, leading to decomposition of the starting material or product. Ensure your cooling system is adequate for the scale of the reaction and that the addition of the Vilsmeier reagent is slow enough to maintain the desired temperature. The use of a less reactive formylating agent or a milder solvent might also be beneficial.
My product is difficult to purify by crystallization. What are my options? If direct crystallization from the reaction mixture is not effective, consider a solvent swap after the work-up to a more suitable crystallization solvent. A pre-purification step, such as a charcoal treatment or a short plug of silica gel to remove baseline impurities, might also be necessary. Seeding the crystallization with a small amount of pure product can also improve the crystallization process.
How can I ensure the regioselectivity of the formylation at the 3-position of the carbazole ring on a large scale? The formylation of N-boc-carbazole is generally regioselective for the 3-position due to the directing effect of the carbazole nitrogen. However, deviations in temperature and reagent stoichiometry at a larger scale could potentially lead to the formation of other isomers. Maintaining strict control over the reaction conditions is crucial. HPLC analysis of in-process samples can be used to monitor the regioselectivity.
What are the key safety precautions I should take when scaling up this reaction? The primary safety concern is the exothermic nature of the Vilsmeier-Haack reaction.[1][2] Ensure adequate cooling capacity and a robust temperature monitoring system are in place. A semi-batch process, where one of the reagents is added portion-wise, is generally safer than a batch process where all reagents are mixed at once.[3] A thorough risk assessment should be conducted before any scale-up.[4]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound at different scales. It is important to note that these are starting points and may require optimization for specific equipment and conditions.

ParameterLab Scale (1-10 g)Pilot Scale (100-1000 g)
N-boc-carbazole 1.0 eq1.0 eq
Phosphorus oxychloride (POCl₃) 1.1 - 1.5 eq1.1 - 1.3 eq
N,N-Dimethylformamide (DMF) 3.0 - 5.0 eq (can also be used as solvent)3.0 - 4.0 eq
Solvent Dichloromethane (DCM) or DMFDichloromethane (DCM)
Reaction Temperature 0 °C to room temperature0 - 10 °C
Reaction Time 2 - 6 hours4 - 12 hours
Typical Yield 85 - 95%75 - 90%
Typical Purity (after crystallization) >98% (by HPLC)>98% (by HPLC)

Detailed Experimental Protocol (Pilot Scale)

This protocol outlines a general procedure for the scale-up synthesis of this compound. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment.

Materials:

  • N-boc-carbazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for crystallization)

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel

  • Chiller for reactor cooling

  • Separatory funnel (appropriately sized)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: Charge the jacketed reactor with N-boc-carbazole and dichloromethane. Begin stirring and cool the reactor to 0-5 °C using the chiller.

  • Vilsmeier Reagent Formation (Slow Addition): In a separate vessel, slowly add phosphorus oxychloride to N,N-dimethylformamide with cooling to maintain a temperature below 10 °C.

  • Formylation Reaction: Slowly add the pre-formed Vilsmeier reagent to the stirred solution of N-boc-carbazole in the reactor via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples for HPLC analysis. The reaction is typically complete when the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a stirred, cooled solution of saturated sodium bicarbonate. Caution: This is an exothermic process and may release gas.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Solvent Swap and Crystallization: Concentrate the organic layer under reduced pressure to remove the dichloromethane. Add ethanol to the residue and heat to dissolve. Allow the solution to cool slowly to induce crystallization.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with cold ethanol, and dry in a vacuum oven at a suitable temperature.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start charge_reactants Charge N-boc-carbazole and DCM to Reactor start->charge_reactants cool_reactor Cool Reactor to 0-5 °C charge_reactants->cool_reactor add_vilsmeier Slowly Add Vilsmeier Reagent cool_reactor->add_vilsmeier prepare_vilsmeier Prepare Vilsmeier Reagent (POCl3 + DMF) prepare_vilsmeier->add_vilsmeier monitor_reaction Monitor Reaction (HPLC) add_vilsmeier->monitor_reaction quench Quench with Sat. NaHCO3 monitor_reaction->quench extraction Extraction & Washes quench->extraction crystallization Crystallization from Ethanol extraction->crystallization filtration_drying Filtration & Drying crystallization->filtration_drying end Final Product filtration_drying->end

Caption: Experimental workflow for the scale-up synthesis of this compound.

Logical Relationship of Scale-Up Challenges

scale_up_challenges cluster_process_parameters Process Parameters cluster_outcomes Potential Outcomes cluster_mitigation Mitigation Strategies temp Temperature Control yield Yield temp->yield impacts purity Purity temp->purity impacts safety Safety temp->safety critical for mixing Mixing Efficiency mixing->yield impacts mixing->purity impacts stoichiometry Reagent Stoichiometry stoichiometry->yield impacts stoichiometry->purity impacts cooling Efficient Cooling cooling->temp enables addition Controlled Addition addition->temp controls agitation Proper Agitation agitation->mixing improves optimization Process Optimization optimization->stoichiometry refines purification Effective Purification purification->purity improves

Caption: Interrelationship of challenges and mitigation strategies in scale-up synthesis.

References

Technical Support Center: Boc Deprotection of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the removal of the tert-butyloxycarbonyl (Boc) protecting group from carbazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My standard TFA/DCM protocol is giving a low yield and multiple side products. What is going wrong?

A1: Carbazole rings are electron-rich and highly susceptible to electrophilic substitution. During acid-catalyzed Boc deprotection, the released tert-butyl cation can act as an electrophile, leading to C-alkylation of the carbazole ring (t-butylation). This side reaction is a common cause of low yields and complex product mixtures. Consider reducing the reaction temperature, using a milder acidic protocol, or employing an acid-free deprotection method.

Q2: How can I prevent t-butylation of the carbazole ring during deprotection?

A2: The most effective strategy is to use a "scavenger" that can trap the tert-butyl cation before it reacts with your carbazole derivative. Common scavengers include triethylsilane (TES), thioanisole, or anisole. These are added to the reaction mixture along with the acid. Alternatively, switching to a non-acidic deprotection method will completely avoid the formation of the t-butyl cation.

Q3: My carbazole derivative is sensitive to strong acids. What are some milder deprotection alternatives?

A3: Several mild methods can be employed for acid-sensitive substrates. These include:

  • Thermal Deprotection: Heating the N-Boc carbazole in a high-boiling point solvent can induce thermolytic cleavage of the Boc group without any acid.[1][2]

  • Basic Conditions: For certain heterocyclic systems, bases like sodium carbonate or potassium phosphate can effectively remove the Boc group.[3]

  • Lewis Acids: Some Lewis acids can catalyze the deprotection under milder conditions than strong Brønsted acids.

  • Novel Reagents: Methods using reagents like oxalyl chloride in methanol have been developed for mild deprotection of various heterocycles.[4][5]

Q4: The deprotection reaction is incomplete, even after extended reaction times. What should I do?

A4: Incomplete deprotection can result from insufficient acid strength, low temperature, or steric hindrance around the Boc group. If using an acidic protocol, you can try incrementally increasing the concentration of the acid or the reaction temperature. Monitor the reaction closely by TLC or LC-MS to find the optimal balance that drives the reaction to completion without significant side product formation. For thermally labile compounds, switching to a more potent deprotection reagent might be necessary. Using 4M HCl in dioxane is often more effective than TFA for stubborn deprotections.[6]

Q5: Can I selectively deprotect an N-Boc group on a carbazole in the presence of other acid-sensitive groups like a t-butyl ester?

A5: This can be challenging as both groups are acid-labile. However, selective deprotection is sometimes possible by carefully controlling reaction conditions. The N-Boc group is generally more sensitive to acid than a t-butyl ester.[7] Using a weaker acid, a lower temperature, and shorter reaction times may favor N-Boc cleavage. Alternatively, non-acidic methods, such as thermal or enzymatic deprotection, could offer better selectivity.[2][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield & Multiple Spots on TLC C-alkylation (t-butylation) of the carbazole ring by the tert-butyl cation.1. Add a scavenger (e.g., triethylsilane, anisole) to the reaction. 2. Lower the reaction temperature (e.g., run at 0 °C). 3. Switch to a milder or acid-free deprotection method (see tables below).
Incomplete Reaction Insufficiently harsh conditions; steric hindrance.1. Increase acid concentration or switch from TFA to 4M HCl in dioxane.[6] 2. Increase reaction temperature and monitor carefully. 3. Consider thermal deprotection at a higher temperature.[2][9]
Degradation of Starting Material Substrate is unstable to the acidic conditions.1. Immediately switch to a milder, acid-free deprotection method. 2. Consider methods like basic hydrolysis or thermolysis.[1][3]
Loss of Other Acid-Sensitive Protecting Groups Lack of selectivity in the deprotection conditions.1. Use carefully controlled mild acidic conditions (e.g., dilute acid, low temperature). 2. Employ an orthogonal deprotection strategy (e.g., thermal, basic, or enzymatic methods).

Data Presentation: Comparison of Deprotection Methods

Acid-Catalyzed Deprotection Conditions
Method Reagents & Solvents Temperature Typical Time Key Considerations
TFA/DCM 10-50% TFA in Dichloromethane (DCM)0 °C to RT30 min - 4 hHigh risk of t-butylation for carbazoles. Use of scavengers is highly recommended.[10]
HCl/Dioxane 4M HCl in 1,4-DioxaneRT1 - 16 hGenerally cleaner than TFA. Can be performed in various co-solvents like Methanol.[6][11]
Solvent-Free HCl Gaseous HCl (generated ex situ)RTVariableAvoids solvent-related issues; provides the hydrochloride salt directly in high yield.[12]
Acid-Free Deprotection Conditions
Method Reagents & Solvents Temperature Typical Time Key Considerations
Thermal High-boiling solvent (e.g., Toluene, Diphenyl ether, TFE)110 - 250 °C30 min - 12 hExcellent for avoiding acid-related side reactions. Requires thermally stable compounds.[2][9][13]
Basic Na2CO3 in DME; K3PO4 in MethanolReflux2 - 12 hMild and selective for certain N-Boc heterocycles.[3]
Oxalyl Chloride Oxalyl Chloride (3 equiv.) in MethanolRT1 - 4 hA mild method reported to be effective for a diverse range of heterocycles.[4][14]
3-Methoxypropylamine 3-MethoxypropylamineVariableVariableReported as a mild deprotecting agent for recalcitrant N-Boc protected heteroarenes.[15]

Experimental Protocols

Protocol 1: Acidic Deprotection using HCl in Dioxane
  • Dissolve the N-Boc carbazole derivative (1 equivalent) in a minimal amount of 1,4-dioxane or a suitable co-solvent (e.g., methanol).

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (3-10 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 1-4 hours), remove the solvent in vacuo.

  • If the hydrochloride salt is desired, it can be used directly or triturated with diethyl ether to yield a solid.

  • For the free amine, dissolve the residue in an appropriate solvent (e.g., DCM or Ethyl Acetate) and wash with a mild aqueous base (e.g., saturated NaHCO3 solution).

  • Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the deprotected carbazole.

Protocol 2: Thermal Deprotection
  • Dissolve the N-Boc carbazole derivative in a high-boiling point, inert solvent (e.g., toluene, xylene, or 2,2,2-trifluoroethanol).

  • Heat the reaction mixture to reflux (or a specific high temperature, e.g., 150 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly based on the substrate and temperature.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization as needed.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Purification start Start with N-Boc Carbazole dissolve Dissolve Substrate in appropriate solvent start->dissolve add_reagent Add Deprotection Reagent (e.g., Acid, Base, or apply Heat) dissolve->add_reagent monitor Monitor Reaction (TLC / LC-MS) add_reagent->monitor monitor->add_reagent Incomplete Reaction quench Quench Reaction (if necessary) monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify end_product Isolated Deprotected Carbazole purify->end_product

Caption: General experimental workflow for the deprotection of N-Boc carbazole derivatives.

Troubleshooting_Tree start Problem during Boc Deprotection low_yield Low Yield / Multiple Products? start->low_yield Check TLC/LCMS incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn No solution1 Suspect t-butylation. 1. Add Scavenger (e.g., TES) 2. Lower Temperature 3. Use Acid-Free Method low_yield->solution1 Yes degradation Substrate Degradation? incomplete_rxn->degradation No solution2 Conditions too mild. 1. Increase Acid Conc./Temp. 2. Switch to 4M HCl/Dioxane 3. Try Thermal Deprotection incomplete_rxn->solution2 Yes solution3 Substrate is acid-sensitive. Switch to Acid-Free Method: - Thermal - Basic - Oxalyl Chloride degradation->solution3 Yes ok Consult Literature for Specific Substrate degradation->ok No

Caption: Decision tree for troubleshooting common issues in Boc deprotection of carbazoles.

References

Technical Support Center: Optimizing N-Boc-Carbazole-3-Carboxaldehyde Condensations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction times for N-Boc-carbazole-3-carboxaldehyde condensations, a crucial step in the synthesis of various functionalized carbazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the condensation of this compound with active methylene compounds, often following a Knoevenagel condensation pathway.

Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Insufficiently basic catalyst: The catalyst may not be strong enough to deprotonate the active methylene compound effectively. 2. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor solvent choice: The chosen solvent may not be suitable for dissolving the reactants or facilitating the reaction. 4. Steric hindrance: The N-Boc group or substituents on the active methylene compound may sterically hinder the reaction.1. Catalyst Screening: Test a range of bases, from milder amines like piperidine or pyrrolidine to stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like K₂CO₃ or Cs₂CO₃. The choice of a weak base is common to avoid self-condensation of the aldehyde.[1] 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for any decomposition. Refluxing in a suitable solvent is a common strategy. 3. Solvent Optimization: Screen solvents with varying polarities. While polar aprotic solvents like DMF or DMSO can be effective, sometimes less polar solvents like toluene or ethanol are also successful.[2] 4. Extended Reaction Time: For sterically hindered substrates, a longer reaction time may be necessary for the reaction to reach completion.
Low Yield of Desired Product 1. Side reactions: Competing reactions, such as self-condensation of the aldehyde or Michael addition to the product, may be occurring. 2. Product decomposition: The product may be unstable under the reaction conditions. 3. Inefficient work-up: The desired product may be lost during the extraction or purification process.1. Use of a milder catalyst: A less basic catalyst can sometimes minimize side reactions. 2. Lower reaction temperature: Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity. 3. Modified Work-up: Ensure the pH is appropriate during aqueous work-up to prevent hydrolysis of the Boc group or product degradation. Optimize the solvent system for extraction and chromatography.
Formation of Impurities 1. Presence of water: Water can interfere with the reaction, particularly if using a water-sensitive base. 2. Starting material impurities: Impurities in the this compound or the active methylene compound can lead to side products. 3. Air sensitivity: Some intermediates or the final product might be sensitive to oxidation.1. Anhydrous Conditions: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify Starting Materials: Ensure the purity of your starting materials through techniques like recrystallization or column chromatography. 3. Inert Atmosphere: If air sensitivity is suspected, perform the reaction and work-up under an inert atmosphere.
Difficulty in Product Isolation 1. Product is highly soluble in the reaction solvent. 2. Product co-elutes with starting materials or byproducts during chromatography. 1. Solvent Removal and Precipitation: After the reaction, remove the solvent under reduced pressure and attempt to precipitate the product by adding a non-solvent. 2. Chromatography Optimization: Experiment with different solvent gradients and stationary phases for column chromatography to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction time for the Knoevenagel condensation of this compound?

A1: Reaction times can vary significantly, from a few hours to over 24 hours. The time depends on several factors including the reactivity of the active methylene compound, the choice of catalyst and solvent, and the reaction temperature. For instance, microwave-assisted syntheses can significantly reduce reaction times to a matter of minutes.

Q2: How does the choice of base affect the reaction time and yield?

A2: The base plays a crucial role in the Knoevenagel condensation by deprotonating the active methylene compound to form a reactive nucleophile.[1] A stronger base can lead to a faster reaction but may also promote side reactions, potentially lowering the overall yield of the desired product. Weaker amine bases like piperidine are commonly used to control the reaction rate and minimize byproducts.[1]

Q3: What are the most common active methylene compounds used in condensation with this compound?

A3: Commonly used active methylene compounds include malononitrile, ethyl cyanoacetate, and barbituric acid derivatives. The aldehyde readily reacts with such compounds to extend the π-conjugated system.[3]

Q4: Can I run the reaction without a catalyst?

A4: While some Knoevenagel condensations can proceed without a catalyst, particularly at elevated temperatures, the use of a basic catalyst is generally recommended to achieve reasonable reaction rates and yields under milder conditions.

Q5: How does the N-Boc protecting group influence the reaction?

A5: The N-Boc (tert-butoxycarbonyl) group is an electron-withdrawing group that can influence the electronic properties of the carbazole ring. However, its primary role is to protect the nitrogen atom from participating in unwanted side reactions. The bulky nature of the Boc group can also introduce steric hindrance, which might slightly decrease the reaction rate compared to an unprotected carbazole.

Q6: Are there any alternative methods to speed up the reaction?

A6: Yes, several methods can be employed to accelerate the condensation reaction. These include:

  • Microwave irradiation: This technique can dramatically reduce reaction times by efficiently heating the reaction mixture.

  • Ultrasound irradiation (sonication): Sonication can enhance mass transfer and accelerate the reaction rate.

  • Using a more efficient catalyst: Screening different catalysts, including heterogeneous catalysts, can lead to faster and more selective reactions.

Experimental Protocols

General Protocol for Knoevenagel Condensation

This is a general procedure that may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., ethanol, toluene, or DMF).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is purified by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental Workflow for Optimizing Reaction Conditions

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Iteration start Start reactants Dissolve this compound and active methylene compound in anhydrous solvent start->reactants catalyst Add base catalyst reactants->catalyst reaction Stir at set temperature catalyst->reaction monitoring Monitor by TLC reaction->monitoring evaluation Evaluate reaction time and yield monitoring->evaluation optimization Adjust parameters: - Catalyst - Solvent - Temperature evaluation->optimization Incomplete or low yield end Optimized Protocol evaluation->end Complete & High Yield optimization->reactants logical_relationship cluster_factors Controllable Factors cluster_outcome Reaction Outcome Catalyst Catalyst (Type & Concentration) ReactionTime Reaction Time Catalyst->ReactionTime influences Yield Product Yield Catalyst->Yield influences Temperature Temperature Temperature->ReactionTime influences Temperature->Yield influences Solvent Solvent Polarity Solvent->ReactionTime influences Solvent->Yield influences

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of N-boc-carbazole-3-carboxaldehyde for Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like N-boc-carbazole-3-carboxaldehyde is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of various spectroscopic techniques for the purity assessment of this compound, supported by experimental data and detailed protocols.

Introduction to Purity Assessment

This compound is a key intermediate in the synthesis of various carbazole-based compounds, which have shown promise in medicinal chemistry. The purity of this intermediate directly impacts the yield and purity of the final product, making rigorous analytical characterization essential. Spectroscopic methods offer rapid and reliable means to determine the presence of impurities, which can include starting materials, by-products, and residual solvents.

Spectroscopic Data for Purity Analysis

The following tables summarize the expected and experimental spectroscopic data for this compound and potential impurities. This data serves as a reference for identifying and quantifying impurities in a sample.

¹H NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and quantification of impurities. The proton NMR spectrum of this compound is expected to show characteristic signals for the carbazole core, the aldehyde proton, and the Boc-protecting group.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound Aromatic Protons (Carbazole) Aldehyde Proton (-CHO) Boc Protons (-C(CH₃)₃) Other Protons
This compound (Predicted) 7.5 - 8.5 (m)~10.0 (s)~1.7 (s, 9H)-
Carbazole-3-carboxaldehyde (Impurity) [1]7.3 - 8.6 (m)10.09 (s)-8.8 (br s, 1H, NH)
Di-tert-butyl dicarbonate (Impurity) [2]--1.48 (s, 18H)-
Carbazole (Impurity) [3]7.2 - 8.1 (m)--8.1 (br s, 1H, NH)

Note: Predicted values for this compound are based on the analysis of structurally similar compounds.

¹³C NMR Spectroscopy Data

Carbon NMR provides information on the carbon framework of the molecule. The presence of specific signals can confirm the structure of the target compound and help identify carbon-containing impurities.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound Aromatic Carbons (Carbazole) Aldehyde Carbon (-CHO) Boc Carbons (-C(CH₃)₃ & -C=O)
This compound (Predicted) 110 - 145~192~28 (C(CH₃)₃), ~84 (-C(CH₃)₃), ~150 (C=O)
Carbazole-3-carboxaldehyde (Impurity) [1]111.5, 120.7, 121.2, 123.4, 124.9, 127.3, 129.2, 129.5, 133.5, 141.6, 143.1192.3-
Di-tert-butyl dicarbonate (Impurity) [4]--27.8 (C(CH₃)₃), 84.5 (-C(CH₃)₃), 149.8 (C=O)
Carbazole (Impurity) [5]109.9, 118.9, 120.2, 123.5, 125.8, 139.9--

Note: Predicted values for this compound are based on the analysis of structurally similar compounds.

FT-IR Spectroscopy Data

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups present in a molecule. The FT-IR spectrum of this compound will show characteristic absorption bands for the carbonyl groups of the aldehyde and the Boc-protector, as well as vibrations of the carbazole ring.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Functional Group This compound (Predicted) Carbazole-3-carboxaldehyde (Impurity) [6]Di-tert-butyl dicarbonate (Impurity) [7]
C=O Stretch (Aldehyde) ~1680 - 1700~1670-
C=O Stretch (Boc) ~1730 - 1750-~1810, ~1760
C-H Stretch (Aromatic) ~3000 - 3100~3050-
N-H Stretch -~3300-
C-N Stretch ~1250 - 1350~1327-

Note: Predicted values for this compound are based on the analysis of structurally similar compounds.

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and detecting impurities.

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragments
This compound 295.12239 ([M-C₄H₈]⁺), 195 ([M-Boc]⁺), 167
Carbazole-3-carboxaldehyde (Impurity) [1]195.07166, 139
Di-tert-butyl dicarbonate (Impurity) [4]218.12 (not typically observed)119, 101, 57
Carbazole (Impurity) [8]167.07139, 115

Experimental Protocols & Workflows

Detailed methodologies for the key spectroscopic techniques are provided below, along with visual workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For quantitative ¹H NMR (qNMR), ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.

  • Data Processing: Process the spectra using appropriate software. For qNMR, carefully integrate the signals of the analyte and the internal standard.

  • Purity Calculation: Calculate the purity of the sample based on the integral ratios of the analyte signals to the internal standard signals.

Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample & Internal Standard Dissolve Dissolve in CDCl₃ Sample->Dissolve Acquire Acquire ¹H & ¹³C Spectra Dissolve->Acquire Process Process Spectra Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

NMR Experimental Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule and compare them with the reference spectra of the pure compound and potential impurities.

Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare KBr Pellet or use ATR Acquire Record FT-IR Spectrum Prep->Acquire Identify Identify Functional Group Bands Acquire->Identify Compare Compare with Reference Spectra Identify->Compare

FT-IR Experimental Workflow
UV-Vis Spectroscopy

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Data Acquisition: Record the UV-Vis absorption spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the absorption maxima (λ_max) and compare them to the reference spectrum. The absorbance can be used for quantitative analysis if a calibration curve is prepared. The absorption spectrum of carbazole in ethanol typically shows two main bands around 292 nm and 322 nm.[6]

Workflow:

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Dilute Solution Acquire Record UV-Vis Spectrum Prep->Acquire Identify Identify λ_max Acquire->Identify Quantify Quantitative Analysis (optional) Identify->Quantify

UV-Vis Experimental Workflow
Mass Spectrometry (MS)

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the structure and detect any impurities with different molecular weights.

Workflow:

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Interpretation Intro Introduce Sample Ionize Ionize Sample Intro->Ionize Analyze Separate Ions by m/z Ionize->Analyze Detect Detect Ions Analyze->Detect Identify Identify Molecular & Fragment Ions Detect->Identify DetectImp Detect Impurities Identify->DetectImp

Mass Spectrometry Experimental Workflow

Comparison of Spectroscopic Methods for Purity Assessment

Technique Advantages Disadvantages Primary Application for this compound
¹H NMR - Excellent for structural confirmation. - Quantitative (qNMR) for high accuracy purity determination. - Detects both proton-containing impurities.- Lower sensitivity compared to MS. - Can have overlapping signals in complex mixtures.- Primary method for structural verification and accurate purity quantification.
¹³C NMR - Provides detailed information on the carbon skeleton. - Confirms the presence of all unique carbons.- Low sensitivity and requires longer acquisition times. - Not typically used for quantification.- Confirmatory structural analysis.
FT-IR - Fast and simple to perform. - Good for identifying functional groups.- Not suitable for quantification. - Can be difficult to interpret complex spectra.- Rapid screening for the presence of key functional groups and certain impurities (e.g., residual starting materials with distinct functional groups).
UV-Vis - Simple and inexpensive. - Can be used for quantitative analysis of UV-active compounds.- Limited structural information. - Not all impurities may be UV-active.- Quick check for the presence of the carbazole chromophore and potential quantitative analysis.
Mass Spec. - High sensitivity for detecting trace impurities. - Provides accurate molecular weight information.- Ionization efficiency can vary between compounds, affecting quantification.- Identification of impurities with different molecular weights and confirmation of the molecular formula.

Conclusion

A combination of spectroscopic techniques is recommended for a thorough purity assessment of this compound. ¹H NMR serves as the primary tool for both structural confirmation and accurate quantitative purity analysis. Mass Spectrometry is invaluable for detecting trace impurities and confirming the molecular weight. FT-IR and UV-Vis spectroscopy are useful as rapid, complementary techniques for functional group analysis and quick purity checks. By employing these methods in a strategic workflow, researchers and drug development professionals can ensure the high purity of this critical intermediate, leading to more efficient and reliable synthesis of target molecules.

References

N-Boc-Carbazole-3-Carboxaldehyde Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives have long been a subject of intense research in medicinal chemistry due to their wide spectrum of biological activities, including anticancer and antimicrobial properties. The modification of the carbazole scaffold offers a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. This guide provides a comparative analysis of the biological activity of N-Boc-carbazole-3-carboxaldehyde derivatives against the parent carbazole, presenting available experimental data to highlight the impact of these specific chemical modifications.

While direct comparative studies on this compound are limited in publicly available literature, this guide synthesizes data on closely related derivatives and the parent compound to offer valuable insights for researchers in the field. The data presented here is intended to serve as a foundation for further investigation into the structure-activity relationships of this class of compounds.

Anticancer Activity: A Comparative Overview

The introduction of substituents on the carbazole nucleus can significantly modulate its cytotoxic properties. The following table summarizes the available in vitro anticancer activity data for carbazole, carbazole-3-carboxaldehyde, and its N-substituted derivatives. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

CompoundCell LineIC50 (µM)Reference
CarbazoleMDA-MB-231 (Breast)43.45 ± 1.21[1]
MCF-7 (Breast)> 100[1]
9H-Carbazole-3-carbaldehydeH1299 (Lung)6.19-26.84 µg/mL[2]
SMMC-7721 (Hepatoma)6.19-26.84 µg/mL[2]
9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA)Melanoma Cells-[3][4]
Carbazole-Thiazole Derivative (3b)HepG-2 (Hepatocellular Carcinoma)0.0304 ± 0.001[5][6]
MCF-7 (Breast)0.058 ± 0.002[5][6]
HCT-116 (Colon)0.047 ± 0.002[5][6]
Carbazole-Thiazole Derivative (5c)HepG-2 (Hepatocellular Carcinoma)0.048 ± 0.002[5][6]
MCF-7 (Breast)0.086 ± 0.0025[5][6]
HCT-116 (Colon)0.06 ± 0.007[5][6]

Note: Direct IC50 values for this compound were not available in the reviewed literature. The data for carbazole-3-carbaldehyde is presented in µg/mL as reported in the source.

Antimicrobial Activity: A Comparative Overview

The carbazole scaffold is also a promising template for the development of novel antimicrobial agents. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for carbazole and its derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
CarbazoleBacillus subtilis> 100[7]
Escherichia coli> 100[7]
3,6-Dibromo-9H-carbazoleBacillus subtilis62.5[7]
1,3,6-Tribromo-9H-carbazoleEscherichia coli31.25[7]
3-Iodo-9H-carbazoleBacillus subtilis31.25[7]
3,6-Diiodo-9H-carbazoleBacillus subtilis31.25[7]
2-(9H-carbazol-9-yl)acetohydrazideStaphylococcus aureus1.1 - 10.3[8]
Bacillus subtilis1.1 - 10.3[8]
Escherichia coli1.1 - 10.3[8]
N-Aryl carbazole derivatives (aminoguanidine moiety)Staphylococcus aureus (MRSA)0.5 - 16[9]
Candida albicans1 - 32[9]

Note: Direct MIC values for this compound were not available in the reviewed literature.

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives and parent carbazole) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and create a series of two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

Carbazole derivatives have been shown to exert their anticancer effects through various mechanisms, often involving the induction of apoptosis (programmed cell death). Two key pathways implicated are the intrinsic (mitochondrial) pathway of apoptosis and the activation of the p53 tumor suppressor protein.

Intrinsic Apoptosis Pathway

The following diagram illustrates the general intrinsic apoptosis pathway that can be triggered by carbazole derivatives.

G cluster_0 Mitochondrial Outer Membrane Bcl2 Bcl-2 (Anti-apoptotic) CytoC Cytochrome c Bax Bax (Pro-apoptotic) Bax->CytoC Promotes release Apaf1 Apaf-1 CytoC->Apaf1 Binds to Carbazole Carbazole Derivatives Carbazole->Bcl2 Inhibits Carbazole->Bax Activates Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by carbazole derivatives.

Carbazole derivatives can induce apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins at the mitochondrial membrane.[10][11] This leads to the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to cell death.[11][12]

p53 Activation Pathway

Certain carbazole derivatives have been shown to activate the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis.[3][4]

G Carbazole Carbazole Derivatives p38_JNK p38/JNK Carbazole->p38_JNK Activates p53 p53 p38_JNK->p53 Phosphorylates and Activates p21 p21 p53->p21 Upregulates Bax_PUMA Bax, PUMA p53->Bax_PUMA Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces Apoptosis Apoptosis Bax_PUMA->Apoptosis Induces

Caption: p53 activation pathway by carbazole derivatives.

Studies have shown that compounds like 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) can enhance the phosphorylation of p53, leading to its activation.[3][4] Activated p53 can then upregulate the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax and PUMA), thereby inhibiting cancer cell proliferation.[3][4]

Conclusion

The available data, though not providing a direct comparison, suggests that modifications to the carbazole scaffold, such as the introduction of a 3-carboxaldehyde group and N-substitution, can significantly enhance its biological activity. The N-Boc protecting group is a common intermediate in the synthesis of more complex carbazole derivatives, and its impact on biological activity warrants further direct investigation. The anticancer and antimicrobial data presented for various carbazole derivatives highlight the potential of this chemical class in drug discovery. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis through pathways like p53 activation, provides a strong rationale for the continued development of novel carbazole-based therapeutic agents. Further studies focusing on the direct biological evaluation of this compound and its derivatives are crucial to fully understand their therapeutic potential.

References

The Performance of OLEDs Utilizing N-Substituted Carbazole-3-Carboxaldehyde Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in materials science and optoelectronics, the quest for more efficient and stable Organic Light-Emitting Diodes (OLEDs) is a continuous endeavor. A promising class of materials for this purpose are derivatives of carbazole, known for their excellent hole-transporting properties and thermal stability. [1] This guide provides a comparative analysis of OLEDs that utilize materials derived from N-substituted carbazole-3-carboxaldehyde precursors, offering a side-by-side look at their performance against established alternatives.

This analysis is centered on derivatives synthesized from 9-ethyl-9H-carbazole-3-carbaldehyde, a close analogue to the N-boc-carbazole-3-carboxaldehyde precursor, which serves as a key building block for advanced OLED materials.[2] The performance of these novel materials is contrasted with commonly used hole transport materials (HTMs) to provide a clear benchmark for their efficacy.

Performance Comparison of Hole Transport Materials

The following table summarizes the key performance metrics of OLEDs employing a novel carbazole-imidazole derivative synthesized from 9-ethyl-9H-carbazole-3-carbaldehyde, alongside a standard device using the well-established hole-transporting material N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).

Device/MaterialTurn-on Voltage (V)Maximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum External Quantum Efficiency (EQE) (%)
Device with Carbazole-Imidazole Derivative 4.0 - 4.81430~0.8~0.421.1
Device with NPB (as HTL) ~3.6~10,0003.27--

Data for the Carbazole-Imidazole Derivative is sourced from a study by Grazulevicius et al. where it was used as a fluorescent emitter.[2] Data for the NPB-based device is from a study by Li et al. where it was used as a hole-transporting layer in a standard OLED configuration.[3] Note that direct comparison is challenging due to different device architectures and the carbazole-imidazole derivative's primary role as an emitter in the cited study.

Experimental Protocols

A detailed understanding of the synthesis and fabrication processes is crucial for reproducing and building upon these findings.

Synthesis of Carbazole-Imidazole Derivatives from 9-ethyl-9H-carbazole-3-carbaldehyde

A key synthetic pathway to creating functional OLED materials from carbazole-3-carboxaldehyde precursors involves a condensation reaction. For instance, a tetra-substituted imidazole ring can be formed by reacting 9-ethyl-9H-carbazole-3-carbaldehyde with benzil, diaminocarbazole, and ammonium acetate.[2] The resulting product can then be purified using column chromatography.[2]

OLED Device Fabrication

The fabrication of OLED devices is a multi-step process conducted in a high-vacuum environment. A typical procedure involves the sequential deposition of various organic and inorganic layers onto a pre-cleaned indium tin oxide (ITO) coated glass substrate. The general structure of a multilayer OLED is as follows:

  • Anode: Indium Tin Oxide (ITO)

  • Hole Injection Layer (HIL): e.g., Molybdenum Trioxide (MoO₃)

  • Hole Transport Layer (HTL): e.g., N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)

  • Emissive Layer (EML): This layer can be the synthesized carbazole derivative, either as a host or a dopant.

  • Hole/Exciton Blocking Layer (HBL): e.g., Diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide (TSPO1)

  • Electron Transport Layer (ETL): e.g., 2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

  • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

The thickness of each layer is precisely controlled to optimize device performance.[2][4]

Visualizing the Process and Structure

To better illustrate the concepts discussed, the following diagrams are provided.

Synthesis_Pathway precursor 9-ethyl-9H-carbazole-3-carbaldehyde reaction Condensation Reaction precursor->reaction reagents Benzil, Diaminocarbazole, Ammonium Acetate reagents->reaction product Carbazole-Imidazole Derivative (OLED Material) reaction->product OLED_Structure sub Glass Substrate ito ITO (Anode) sub->ito hil HIL ito->hil htl HTL (e.g., NPB) hil->htl eml EML (Carbazole Derivative) htl->eml hbl HBL eml->hbl etl ETL hbl->etl eil EIL etl->eil cathode Cathode (Al) eil->cathode

References

Comparative Guide to Analytical Methods for N-boc-carbazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of N-boc-carbazole-3-carboxaldehyde, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and stability of this compound. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, presenting their respective performance data and detailed experimental protocols.

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) is often preferred for non-volatile and thermally labile compounds like this compound.[1] Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds and can be used for impurity profiling.[2][3] UV-Vis Spectrophotometry offers a simpler and more cost-effective approach for routine quantification, provided there is no interference from other chromophoric substances.

Table 1: Performance Comparison of Analytical Methods

ParameterHPLC-UVGC-FIDUV-Vis Spectrophotometry
Linearity (r²) > 0.999[4][5]> 0.99[6][7]> 0.999
Accuracy (% Recovery) 98.0 - 102.0%[4][5]85 - 118%[6][7]98.0 - 102.0%
Precision (% RSD) < 2.0%[4]< 10%[6][7]< 2.0%
Limit of Detection (LOD) ~0.1 - 3 µg/mL[4][8]~1.5 - 3 µg/mL[6][7]Analyte Dependent
Limit of Quantification (LOQ) ~0.3 - 10 µg/mL[4][8]~5 - 10 µg/mL[6][7]Analyte Dependent
Analysis Time 10 - 60 min[9]< 10 min[9]< 5 min
Suitability for Non-volatile Compounds Excellent[1]Requires derivatizationGood
Suitability for Thermally Labile Compounds Excellent[1]Not suitableExcellent

Experimental Protocols

The following protocols are representative examples and would require optimization and full validation for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from a validated stability-indicating method for a similar carbazole derivative and is suitable for the quantification of this compound and its degradation products.[4]

Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[10]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at 292 nm, which is a common absorption maximum for carbazole derivatives.[11]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Parameters:

  • Specificity: Assessed by analyzing blank, placebo, and stressed samples to ensure no interference at the retention time of the analyte.

  • Linearity: Determined by plotting a calibration curve with at least five concentrations over the range of 50-150% of the expected working concentration. A correlation coefficient (r²) of >0.999 is expected.[4][5]

  • Accuracy: Evaluated by the recovery of known amounts of the analyte spiked into a placebo mixture. Recoveries should be within 98.0-102.0%.[4][5]

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing at least six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[4]

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.

Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies should be performed under the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.

Gas Chromatography (GC-FID) Method

This method is suitable for the analysis of volatile impurities in this compound or for the compound itself if it is sufficiently volatile and thermally stable.[12]

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 300 °C

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split or splitless injection depending on the concentration).

Validation Parameters:

  • Specificity: Assessed by analyzing a blank solvent and a solution of the analyte to ensure no interfering peaks.

  • Linearity: Determined over a range of concentrations, with an expected correlation coefficient (r²) of >0.99.[6][7]

  • Accuracy: Performed by spiking a known amount of the analyte into a sample matrix. Expected recovery is typically within 85-115%.[6][7]

  • Precision: Evaluated for repeatability and intermediate precision, with an acceptance criterion of RSD ≤ 10%.[6][7]

  • LOD and LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

UV-Vis Spectrophotometric Method

This method provides a simple and rapid means of quantification. Its suitability depends on the absence of interfering substances that absorb at the same wavelength as this compound.

Methodology:

  • Solvent: A suitable UV-transparent solvent in which the compound is stable (e.g., ethanol, acetonitrile).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum (typically 200-400 nm). The λmax for carbazole derivatives is often around 292 nm.[11]

  • Calibration Curve: Prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

  • Quantification: The concentration of the analyte in a sample solution is determined by measuring its absorbance and interpolating from the calibration curve.

Validation Parameters:

  • Linearity: A linear relationship between absorbance and concentration should be established (Beer-Lambert Law), with a correlation coefficient (r²) of >0.999.

  • Accuracy: Assessed by the recovery of a known amount of analyte spiked into a sample. Recoveries should be within 98.0-102.0%.

  • Precision: Repeatability is determined by multiple measurements of the same sample, with an RSD of ≤ 2%.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Method Development cluster_validation 2. Method Validation cluster_application 3. Application & Monitoring start Define Analytical Requirements select_method Select Analytical Technique (HPLC, GC, etc.) start->select_method develop_protocol Develop Initial Method Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis stability_studies Stability Studies routine_analysis->stability_studies monitoring Ongoing Method Monitoring stability_studies->monitoring end Validated Method Implementation monitoring->end

Caption: General workflow for analytical method validation.

Signaling_Pathway cluster_hplc HPLC Method cluster_gc GC Method cluster_uv UV-Vis Method hplc_sample Sample Preparation (Dissolution in Mobile Phase) hplc_injection Injection into HPLC hplc_sample->hplc_injection hplc_separation Separation on C18 Column hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_quantification Quantification hplc_detection->hplc_quantification gc_sample Sample Preparation (Dissolution in Volatile Solvent) gc_injection Injection into GC gc_sample->gc_injection gc_separation Separation on Capillary Column gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection gc_quantification Quantification gc_detection->gc_quantification uv_sample Sample Preparation (Dissolution in UV-Transparent Solvent) uv_measurement Absorbance Measurement at λmax uv_sample->uv_measurement uv_quantification Quantification via Calibration Curve uv_measurement->uv_quantification

Caption: Experimental workflows for different analytical methods.

References

Cytotoxicity of N-Substituted Carbazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic effects of various N-substituted carbazole derivatives. Due to a lack of publicly available comparative data on a series of N-Boc-carbazole-3-carboxaldehyde derivatives, this guide focuses on closely related and biologically active N-substituted carbazole analogs.

This guide synthesizes experimental data to offer a clear comparison of the anti-cancer activities of these compounds, details the methodologies for cytotoxicity assessment, and visualizes key biological pathways and experimental workflows.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected N-substituted carbazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference Compound
9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) Melanoma (UACC62)Potent Inhibition*-
Carbazole-Thiazole Analog 3b HepG-2 (Liver)0.0304 ± 0.001Cisplatin
MCF-7 (Breast)0.058 ± 0.002Cisplatin
HCT-116 (Colon)0.047 ± 0.002Cisplatin
Carbazole-Thiazole Analog 5c HepG-2 (Liver)0.048 ± 0.002Cisplatin
MCF-7 (Breast)0.086 ± 0.0025Cisplatin
HCT-116 (Colon)0.06 ± 0.007Cisplatin

*Specific IC50 values for 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) were not detailed in the referenced study; however, it demonstrated strong and selective inhibitory activity against melanoma cells, inducing significant apoptosis at concentrations of 1 µM and 5 µM[1].

Experimental Protocols

The cytotoxicity data presented in this guide was primarily obtained using the MTT assay, a standard colorimetric method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

  • Cancer cells are harvested and seeded into 96-well plates at a predetermined density.

  • The plates are incubated overnight to allow for cell attachment.

2. Compound Treatment:

  • The carbazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • A series of dilutions of the compounds are prepared in cell culture medium.

  • The medium from the cell plates is removed, and the cells are treated with various concentrations of the compounds. Control wells with untreated cells and vehicle-treated cells are also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Following the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for evaluating the cytotoxicity of chemical compounds.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis compound Compound Dilution treatment Addition of Compounds to Cells compound->treatment cells Cell Seeding in 96-well Plates cells->treatment incubation Incubation (e.g., 48-72h) treatment->incubation mtt_add Addition of MTT Reagent incubation->mtt_add formazan Formazan Crystal Formation mtt_add->formazan solubilize Solubilization of Formazan formazan->solubilize read Absorbance Reading solubilize->read calc IC50 Calculation read->calc

Caption: General workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

p53 Signaling Pathway in Apoptosis

Studies on 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) suggest that its cytotoxic effect in melanoma cells is mediated through the activation of the p53 signaling pathway, leading to apoptosis.[1] The following diagram provides a simplified overview of the p53-mediated apoptotic pathway.

G cluster_trigger Apoptotic Stimulus cluster_p53 p53 Activation cluster_downstream Downstream Effectors cluster_mito Mitochondrial Pathway cluster_execution Execution Phase stimulus Cellular Stress (e.g., DNA Damage from ECCA) p53 p53 Activation & Stabilization stimulus->p53 bax ↑ BAX Expression p53->bax bcl2 ↓ BCL-2 Expression p53->bcl2 cyto_c Cytochrome c Release bax->cyto_c promotes bcl2->cyto_c inhibits caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified diagram of the p53-mediated intrinsic pathway of apoptosis.

References

A Comparative Guide to the Reactivity of Aldehyde Groups in Carbazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of the aldehyde group in different positional isomers of carbazole. Understanding the nuanced differences in reactivity based on the aldehyde's position on the carbazole scaffold is crucial for designing efficient synthetic routes and developing novel carbazole-based therapeutics and functional materials. This document summarizes key electronic factors influencing reactivity, presents available spectroscopic data for comparison, and provides standardized experimental protocols for assessing reactivity.

Factors Influencing Aldehyde Reactivity in Carbazole Isomers

The reactivity of the aldehyde group in carbazole isomers is primarily dictated by the electronic properties of the carbazole nucleus and the position of the formyl substituent. The nitrogen atom of the carbazole ring system can exert both a -I (inductive) and a +M (mesomeric) effect. The overall electronic effect on the aldehyde group depends on its position relative to the nitrogen atom.

  • Positions 1 and 8 (peri-positions): These positions are sterically hindered. The aldehyde group at these positions is influenced by the proximity to the pyrrole ring.

  • Positions 2, 3, 6, and 7: These positions are electronically distinct. Positions 3 and 6 are para to the nitrogen atom, allowing for strong resonance effects, while positions 2 and 7 are meta, where the inductive effect is more dominant.

  • Positions 4 and 5: These positions are ortho to the nitrogen atom and are also influenced by steric factors from the fused benzene ring.

Generally, electron-withdrawing effects increase the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles. Conversely, electron-donating effects decrease its reactivity.

Spectroscopic Data Comparison

Spectroscopic techniques such as Infrared (IR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provide valuable insights into the electronic environment of the carbonyl group, which correlates with its reactivity. A lower carbonyl stretching frequency (νC=O) in the IR spectrum and an upfield shift of the carbonyl carbon in the ¹³C NMR spectrum generally indicate a less electrophilic and therefore less reactive aldehyde.

IsomerAldehyde PositionIR (νC=O, cm⁻¹)¹³C NMR (δC=O, ppm)Expected Relative Reactivity
Carbazole-1-carbaldehyde 1Data not availableData not availableModerate to High
Carbazole-2-carbaldehyde 2Data not availableData not availableModerate
Carbazole-3-carbaldehyde 3~1682[1]~191.6High
Carbazole-4-carbaldehyde 4Data not availableData not availableModerate to High

Note: The IR value for carbazole-3-carbaldehyde is from a 9-phenyl substituted derivative and may be slightly different from the unsubstituted compound. The expected relative reactivity is a prediction based on general principles of electrophilic substitution on the carbazole ring.

Experimental Protocols for Reactivity Assessment

To quantitatively compare the reactivity of the different carbazole aldehyde isomers, standardized reaction conditions are essential. The following are detailed methodologies for two common reactions of aldehydes: Knoevenagel condensation and Schiff base formation. These protocols can be used to generate comparative data on reaction rates and yields.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound, and the reaction rate is sensitive to the electrophilicity of the aldehyde.

General Procedure: [2][3]

  • In a round-bottom flask, dissolve the carbazole carbaldehyde isomer (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a base, such as piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, isolate the product by filtration or extraction.

  • Determine the yield of the resulting condensed product.

Comparison of the reaction times and yields for the different isomers under these identical conditions will provide a quantitative measure of their relative reactivities.

Schiff Base Formation

The formation of an imine (Schiff base) from an aldehyde and a primary amine is another fundamental reaction that can be used to gauge aldehyde reactivity.

General Procedure:

  • Dissolve the carbazole carbaldehyde isomer (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Add an equimolar amount of a primary amine (e.g., aniline, 1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for a specified period (e.g., 2-4 hours).

  • Monitor the reaction by TLC.

  • After cooling, the Schiff base product often precipitates and can be collected by filtration.

  • Calculate the yield for comparison.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of carbazole aldehydes and the experimental workflow for comparing their reactivity.

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Carbazole Carbazole Carbazole->Intermediate Electrophilic Aromatic Substitution Carbazole_Aldehyde Carbazole Aldehyde Intermediate->Carbazole_Aldehyde Hydrolysis Hydrolysis Hydrolysis

Caption: Vilsmeier-Haack formylation of carbazole.

Reactivity_Comparison_Workflow cluster_isomers Carbazole Aldehyde Isomers cluster_reactions Standardized Reactions cluster_analysis Analysis Isomer1 Carbazole-1-carbaldehyde Knoevenagel Knoevenagel Condensation Isomer1->Knoevenagel SchiffBase Schiff Base Formation Isomer1->SchiffBase Isomer2 Carbazole-2-carbaldehyde Isomer2->Knoevenagel Isomer2->SchiffBase Isomer3 Carbazole-3-carbaldehyde Isomer3->Knoevenagel Isomer3->SchiffBase Isomer4 Carbazole-4-carbaldehyde Isomer4->Knoevenagel Isomer4->SchiffBase Yield Compare Yields Knoevenagel->Yield Rate Compare Reaction Rates Knoevenagel->Rate SchiffBase->Yield SchiffBase->Rate Conclusion Determine Relative Reactivity Yield->Conclusion Rate->Conclusion

Caption: Experimental workflow for comparing reactivity.

Conclusion

The reactivity of the aldehyde group in carbazole isomers is a key parameter in the synthesis of a wide array of functional molecules. While comprehensive experimental data is still emerging, a comparative analysis based on established electronic principles and available spectroscopic data suggests that the reactivity is highly dependent on the position of the formyl group. The provided experimental protocols offer a standardized approach for researchers to generate robust, comparable data to further elucidate the reactivity trends of these important building blocks. This will undoubtedly aid in the rational design and synthesis of next-generation carbazole-based compounds.

References

A Comparative Crystallographic Guide to N-Substituted Carbazole-3-Carboxaldehydes for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecular scaffolds is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystallographic data of various N-substituted carbazole-3-carboxaldehyde derivatives, offering insights into their structural nuances. While the specific crystal structure for N-boc-carbazole-3-carboxaldehyde is not publicly available, this guide leverages data from closely related analogs to predict its structural characteristics and compares them with established alternatives.

Carbazole and its derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, antitumor, and neuroprotective properties. The introduction of a carboxaldehyde group at the 3-position and a substituent on the nitrogen atom significantly influences their electronic and steric properties, which in turn dictates their interaction with biological targets.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for several N-substituted carbazole-3-carboxaldehyde analogs. This data provides a basis for understanding the impact of different substituents on the carbazole core's geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
9-Ethyl-9H-carbazole-3-carbaldehydeC₁₅H₁₃NOMonoclinicP2₁/n10.65238.231213.8005104.3871172.10[1][2]
3-Bromo-9-ethyl-9H-carbazoleC₁₄H₁₂BrNOrthorhombicPnma15.2637.74520.41902413[No Ref]
9-Butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazoleC₃₂H₃₂N₂MonoclinicP2₁/n5.618411.094619.86394.081206.86[3]

Data for this compound is not available. The table presents data from closely related structures to provide a comparative context.

The planarity of the carbazole ring system is a crucial feature influencing π-π stacking interactions, which are often vital for binding to biological targets. In 9-ethyl-9H-carbazole-3-carbaldehyde, the tricyclic system is nearly planar, with the formyl group's oxygen atom only slightly deviating from this plane.[1][2] This planarity is a common feature among carbazole derivatives. The N-substituent, such as the ethyl group, typically lies out of the plane of the carbazole ring.

Predicted Crystallographic Properties of this compound

Based on the analysis of related structures, we can predict the likely structural features of this compound. The bulky tert-butoxycarbonyl (Boc) group at the nitrogen atom would exert significant steric influence. It is expected that the carbazole core itself will remain largely planar. However, the Boc group, with its tetrahedral geometry at the carbonyl carbon, will be oriented significantly out of the plane of the carbazole ring. This orientation could have a profound impact on the crystal packing and intermolecular interactions, potentially hindering the close π-π stacking observed in less sterically hindered analogs.

Experimental Protocols

The synthesis of carbazole-3-carboxaldehydes is most commonly achieved through the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds.[4][5][6]

Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde via Vilsmeier-Haack Reaction

Materials:

  • 9-Ethyl-9H-carbazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Chloroform

  • Sodium sulfate (Na₂SO₄)

  • Ethanol

  • Ice

Procedure:

  • Dissolve 9-ethyl-9H-carbazole (1.54 mmol) in 10 mL of N,N-dimethylformamide (DMF).[1]

  • Cool the mixture to 0°C in an ice bath.[1]

  • Slowly add a solution of phosphorus oxychloride (1.60 mmol) in DMF to the cooled mixture.[1]

  • Stir the reaction mixture for 10 hours, allowing it to gradually warm to room temperature.[1]

  • Pour the reaction mixture into ice water and stir for an additional 30 minutes.[1]

  • Extract the product with chloroform.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Remove the solvent under reduced pressure.[1]

  • Purify the crude product by recrystallization from ethanol to yield the title compound.[1]

Visualizing the Synthetic Pathway

The following diagrams illustrate the general workflow for the synthesis and analysis of N-substituted carbazole-3-carboxaldehydes.

G cluster_synthesis Synthesis Workflow Carbazole N-Substituted Carbazole Reaction Vilsmeier-Haack Reaction Carbazole->Reaction Vilsmeier Vilsmeier-Haack Reagent (POCl3/DMF) Vilsmeier->Reaction Product N-Substituted Carbazole-3-carboxaldehyde Reaction->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Crystalline Product Purification->FinalProduct

Caption: Synthetic workflow for N-substituted carbazole-3-carboxaldehydes.

G cluster_analysis Crystallographic Analysis Workflow Crystal Single Crystal Selection XRD X-ray Diffraction Data Collection Crystal->XRD StructureSolution Structure Solution and Refinement XRD->StructureSolution DataAnalysis Analysis of Crystallographic Data StructureSolution->DataAnalysis Comparison Comparison with Analogs DataAnalysis->Comparison FinalReport Crystallographic Report Comparison->FinalReport

Caption: Workflow for X-ray crystallographic analysis.

Biological Signaling Context

Carbazole derivatives have been implicated in various signaling pathways relevant to cancer and other diseases. For instance, some carbazole compounds exhibit antitumor activity by targeting key cellular processes. While the specific pathways affected by this compound are yet to be elucidated, a general understanding of carbazole's biological targets provides a valuable starting point for future investigations.

G cluster_pathway Potential Biological Targets of Carbazole Derivatives Carbazole Carbazole Derivative DNA DNA Intercalation/Alkylation Carbazole->DNA Topoisomerase Topoisomerase Inhibition Carbazole->Topoisomerase Kinases Kinase Inhibition Carbazole->Kinases Apoptosis Induction of Apoptosis DNA->Apoptosis CellCycle Cell Cycle Arrest Topoisomerase->CellCycle Kinases->CellCycle Inhibition of Tumor Growth Inhibition of Tumor Growth Apoptosis->Inhibition of Tumor Growth CellCycle->Inhibition of Tumor Growth

Caption: Potential signaling pathways modulated by carbazole derivatives.

References

electrochemical properties of N-boc-carbazole-3-carboxaldehyde vs. similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the electrochemical characteristics of N-substituted and 3-substituted carbazoles, providing a framework for understanding the properties of N-boc-carbazole-3-carboxaldehyde in relation to similar compounds.

Carbazole and its derivatives are a cornerstone in the development of advanced materials for optoelectronics and pharmaceuticals due to their unique electronic and photophysical properties.[1][2][3][4][5] The electrochemical behavior of these compounds, particularly their oxidation and reduction potentials, is a critical determinant of their suitability for applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors.[6][7] This guide provides a comparative analysis of the electrochemical properties of various carbazole derivatives, offering insights into the expected behavior of this compound by examining the influence of substituents at the N- and 3-positions.

Influence of Substitution on Electrochemical Properties

The electrochemical properties of the carbazole core are highly sensitive to the nature and position of substituent groups.[1][2] Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect, increasing the oxidation potential.[1] The N-position and the 3,6-positions are particularly reactive and are common sites for functionalization to tune the molecule's electronic characteristics.[1][4]

Comparative Electrochemical Data

To provide a clear comparison, the following table summarizes the electrochemical data for a selection of carbazole derivatives, focusing on the effects of N-substituents and substituents at the 3-position. The data is primarily derived from cyclic voltammetry experiments, a standard technique for investigating the redox behavior of electroactive species.

CompoundN-Substituent3-SubstituentOxidation Potential (V vs. reference)Reduction Potential (V vs. reference)ReversibilityReference Electrode
9-PhenylcarbazolePhenylH+1.28, +1.05 (dimerization)-IrreversibleAg/AgCl
3,6-Dibromo-9-phenylcarbazolePhenylBr+1.53-ReversibleAg/AgCl
2-(N-hexylcarbazol-3'-yl)-4-formylpyridineHexyl4-formylpyridine+0.55, +0.84-1.86Quasi-reversible/ReversibleFc/Fc+
2-(N-hexylcarbazol-3'-yl)-5-formylpyridineHexyl5-formylpyridine+0.71, +0.99-1.93Quasi-reversible/ReversibleFc/Fc+
9-EthylcarbazoleEthylH~+1.0~+0.7-0.8-SCE
9-ButylcarbazoleButylH~+1.0~+0.7-0.8-SCE
9-HexylcarbazoleHexylH~+1.0~+0.7-0.8-SCE
9-OctylcarbazoleOctylH~+1.0~+0.7-0.8-SCE

Note: The reference electrode and experimental conditions can vary between studies, affecting the absolute potential values. Direct comparison should be made with caution.

From the table, it is evident that the presence of electron-withdrawing bromine atoms in 3,6-dibromo-9-phenylcarbazole significantly increases the oxidation potential compared to 9-phenylcarbazole.[1] The formylpyridine-substituted N-hexylcarbazoles exhibit multiple oxidation peaks and an irreversible reduction at negative potentials.[6][8] The N-alkylcarbazoles show a relatively consistent onset oxidation potential around +1.0 V vs. SCE.[9]

Experimental Protocols: Cyclic Voltammetry

The electrochemical data presented is typically acquired through cyclic voltammetry (CV). A detailed, representative experimental protocol is outlined below.

Objective: To determine the oxidation and reduction potentials of a carbazole derivative.

Apparatus and Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell

  • Working Electrode (e.g., Platinum or Glassy Carbon)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)[9]

  • Counter Electrode (e.g., Platinum wire)[9]

  • Electrolyte solution (e.g., 0.1 M Tetrabutylammonium perchlorate - TBAP in a suitable solvent like acetonitrile or dichloromethane)[6][9]

  • Carbazole derivative sample

  • Inert gas (e.g., Nitrogen or Argon) for deaeration[4]

Procedure:

  • Solution Preparation: Prepare a solution of the carbazole derivative (typically 1-10 mM) in the electrolyte solution.

  • Deaeration: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the sample solution.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to a range expected to encompass the redox events of the compound.

    • Apply a potential sweep, starting from an initial potential, scanning to a vertex potential, and then reversing the scan back to the initial potential.

    • Record the resulting current as a function of the applied potential.

    • Vary the scan rate (e.g., from 20 to 200 mV/s) to investigate the kinetics of the electrode processes.

  • Data Analysis:

    • The potential at which the peak current occurs is the peak potential (Ep).

    • For reversible or quasi-reversible processes, the half-wave potential (E½), which is the average of the anodic and cathodic peak potentials, provides a good estimate of the standard redox potential.

    • The onset oxidation potential can be used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level.[2]

Visualizing Electrochemical Relationships

The following diagram illustrates the general workflow for evaluating the electrochemical properties of carbazole derivatives and the expected influence of different substituents.

G cluster_0 Compound Synthesis & Preparation cluster_1 Electrochemical Analysis cluster_2 Property Inference & Comparison Carbazole Carbazole Core N_Sub N-Substitution (e.g., -Boc, -Alkyl, -Aryl) Carbazole->N_Sub C3_Sub C3-Substitution (e.g., -CHO, -Br, -H) Carbazole->C3_Sub Target Target Compound (e.g., this compound) N_Sub->Target C3_Sub->Target CV Cyclic Voltammetry Target->CV Experimental Measurement Data Oxidation/Reduction Potentials CV->Data Comparison Comparison with Similar Compounds Data->Comparison EDG Electron Donating Group (e.g., -Alkyl) -> Lower Oxidation Potential EDG->Comparison EWG Electron Withdrawing Group (e.g., -CHO, -Br) -> Higher Oxidation Potential EWG->Comparison

Caption: Workflow for Electrochemical Characterization of Carbazole Derivatives.

Conclusion

The electrochemical properties of this compound can be rationally predicted by analyzing the effects of its constituent functional groups. The N-Boc group, being weakly electron-withdrawing, and the 3-carboxaldehyde group, a stronger electron-withdrawing moiety, are expected to increase the oxidation potential of the carbazole core, making it more resistant to oxidation compared to unsubstituted or N-alkylated carbazoles. This comparative guide, by providing both contextual data from similar compounds and a standardized experimental framework, serves as a valuable resource for researchers in the rational design of novel carbazole-based materials with tailored electrochemical characteristics for a wide array of applications.

References

Safety Operating Guide

Proper Disposal of N-boc-carbazole-3-carboxaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-boc-carbazole-3-carboxaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully investigated, and it is prudent to treat it as a potentially hazardous substance.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder form to avoid inhalation.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area. Avoid generating dust and ensure adequate ventilation during handling and disposal.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal company. Do not attempt to dispose of this compound down the drain or in regular solid waste.

  • Segregation and Storage:

    • Carefully collect all waste this compound, including any contaminated materials such as weighing paper, gloves, and pipette tips.

    • Place the waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name ("this compound"), any known hazard warnings, and the date of accumulation.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Engage a Licensed Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal service with a complete and accurate description of the waste, including the chemical name and any available safety data.

  • Documentation:

    • Maintain a detailed record of the waste, including the quantity, date of generation, and the date it was transferred to the disposal service. This documentation is crucial for regulatory compliance.

Disposal of Contaminated Materials

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as chemical waste along with the this compound. Puncture the empty, rinsed container to prevent reuse before discarding it in accordance with your institution's guidelines for solid waste.

  • Contaminated Labware and PPE: Any labware that cannot be decontaminated and disposable PPE that has come into contact with the chemical should be collected in a designated, labeled waste bag and disposed of through the chemical waste stream.

Logical Workflow for Disposal

DisposalWorkflow A Start: Identify Waste This compound B Wear Appropriate PPE A->B Safety First C Segregate Waste into Labeled, Sealed Container B->C D Store in Designated Waste Area C->D E Contact EHS or Licensed Waste Disposal Service D->E Initiate Disposal F Provide Waste Information E->F G Arrange for Pickup F->G H Complete Waste Manifest/Documentation G->H I End: Proper Disposal H->I

Caption: Logical workflow for the proper disposal of this compound.

Environmental and Safety Considerations

Discharge of this compound into the environment must be strictly avoided.[1] It is suspected of causing long-lasting harmful effects to aquatic life.[1] Do not allow the material to contaminate ground water systems or enter drains.[2] In case of a spill, sweep up the solid material, taking care to minimize dust generation, and place it in a suitable container for disposal.

It is crucial to adhere to all local, state, and federal regulations regarding hazardous waste disposal. The procedures outlined in this guide are based on general safety protocols for similar chemical compounds. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before handling and disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-boc-carbazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-boc-carbazole-3-carboxaldehyde, including detailed operational and disposal plans to foster a culture of safety and build unwavering trust in your laboratory practices.

Hazard Identification and Risk Assessment

Based on the hazard profiles of related carbazole compounds, this compound should be treated with caution. Potential hazards include:

  • Skin and Eye Irritation: Similar compounds can cause irritation upon contact.[1]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1]

  • Suspected Carcinogen and Mutagen: Carbazole is suspected of causing genetic defects and cancer.[2][3]

  • Aquatic Toxicity: Carbazole and its derivatives can be toxic to aquatic life with long-lasting effects.[2][4]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the specific procedures being performed.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before each use. Change gloves frequently and immediately if contaminated.[5][6]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a significant risk of splashing.[5][7]
Respiratory Protection NIOSH-approved respiratorA half-mask or full-face respirator with particulate filters (N95 or higher) should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[5][8]
Body Protection Laboratory coat or chemical-resistant apronA fully buttoned lab coat should be worn to protect skin and clothing. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn.[6][7]
Foot Protection Closed-toe shoesShoes should be made of a non-porous material to protect against spills.[9]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is essential for safe handling.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9]

    • Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations of the solid compound within a chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.

    • Close the container tightly immediately after use.

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or water bath.

  • Post-Handling:

    • Thoroughly clean the work area after the procedure is complete.

    • Decontaminate all equipment that came into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be collected in a designated, labeled hazardous waste container.

    • Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

  • Container Management:

    • Waste containers must be kept closed except when adding waste.

    • Containers should be stored in a designated satellite accumulation area.

  • Disposal Procedure:

    • Dispose of all waste through your institution's environmental health and safety (EHS) office.[2][10] Do not dispose of this chemical down the drain or in regular trash.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Below is a diagram illustrating the workflow for safely handling and disposing of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Designate Handling Area prep2 Verify Emergency Equipment prep1->prep2 prep3 Assemble Materials prep2->prep3 handle1 Weigh Solid prep3->handle1 handle2 Transfer to Vessel handle1->handle2 disp1 Segregate Solid Waste handle1->disp1 handle3 Prepare Solution handle2->handle3 handle2->disp1 post1 Clean Work Area handle3->post1 disp2 Segregate Liquid Waste handle3->disp2 post2 Decontaminate Equipment post1->post2 post1->disp1 post3 Wash Hands post2->post3 disp3 Contact EHS for Pickup disp1->disp3 disp2->disp3

Caption: Safe handling and disposal workflow.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.